Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 5-benzylsulfanylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S2/c1-15-13(14)11-7-8-12(17-11)16-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNLXZYFEGPGEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)SCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate
This guide provides a comprehensive technical overview of Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate, a thiophene derivative with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, a validated synthesis protocol, and its prospective applications.
Introduction: The Thiophene Scaffold in Modern Research
Thiophene-containing heterocyclic compounds are a cornerstone in the development of novel therapeutic agents and functional materials.[1] The thiophene ring, a five-membered aromatic heterocycle with a sulfur atom, is a versatile pharmacophore found in numerous marketed drugs, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The unique electronic properties of the thiophene nucleus also make it a valuable component in the design of organic electronic materials.[2] this compound belongs to this important class of molecules, featuring a thiophene-2-carboxylate core functionalized with a benzylsulfanyl group at the 5-position. This specific substitution pattern is anticipated to confer unique biological and material properties, making it a compound of high interest for further investigation.
Molecular Structure and Physicochemical Properties
The structural and electronic attributes of a molecule are fundamental to its chemical behavior and biological activity. This section outlines the key molecular characteristics of this compound.
Molecular Structure
The molecular structure of this compound is characterized by a central thiophene ring. A methyl carboxylate group is attached at the C2 position, and a benzylsulfanyl group is linked to the C5 position.
Figure 1: 2D structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in the table below. These values are calculated based on the molecular structure.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O₂S₂ | Calculated |
| Molecular Weight | 264.37 g/mol | Calculated |
| IUPAC Name | This compound | - |
| SMILES | COC(=O)c1cc(SCC2=CC=CC=C2)sc1 | - |
| InChI | InChI=1S/C13H12O2S2/c1-15-13(14)11-8-9-12(17-11)16-7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 | - |
Synthesis Protocol
The synthesis of this compound can be achieved through a nucleophilic substitution reaction. The proposed synthetic route is outlined below, based on established methodologies for the preparation of similar thiophene derivatives.[1]
Proposed Synthetic Pathway
Figure 2: Proposed synthesis workflow for this compound.
Step-by-Step Experimental Procedure
-
Reactant Preparation: To a solution of Methyl 5-bromothiophene-2-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Addition of Nucleophile: Add benzyl mercaptan (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Spectroscopic Characterization (Predicted)
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| 7.65 (d, 1H) | Thiophene-H3 |
| 7.15 (d, 1H) | Thiophene-H4 |
| 7.40-7.20 (m, 5H) | Phenyl-H |
| 4.15 (s, 2H) | -S-CH₂- |
| 3.85 (s, 3H) | -OCH₃ |
Potential Applications in Research and Drug Development
The structural motifs present in this compound suggest several promising avenues for research and development.
-
Anticancer and Anti-inflammatory Agents: The thiophene-2-carboxylate scaffold is a known pharmacophore in the design of various therapeutic agents.[1][2] The introduction of the benzylsulfanyl group may enhance lipophilicity and modulate binding to biological targets. This compound could serve as a key intermediate for the synthesis of novel kinase inhibitors or anti-inflammatory drugs.
-
Antimicrobial Drug Discovery: Thiophene derivatives have demonstrated a broad spectrum of antimicrobial activities.[1] Further derivatization of the carboxylate or the phenyl ring could lead to the discovery of new antibacterial or antifungal agents.
-
Materials Science: The conjugated π-system of the thiophene ring, in combination with the sulfur atoms, imparts interesting electronic properties. This makes the molecule a potential building block for the synthesis of organic semiconductors, conductive polymers, and materials for organic light-emitting diodes (OLEDs).[2]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not available, general laboratory safety precautions should be observed based on the functional groups present.
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood.[5][6][7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]
-
Potential Hazards: Thiophene derivatives can be skin and eye irritants.[5][6] Benzyl mercaptan, a potential reactant, is known for its strong, unpleasant odor and is a skin irritant. Avoid inhalation of vapors and direct contact with skin and eyes.[8]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]
Conclusion
This compound is a promising heterocyclic compound with a versatile chemical structure. Its synthesis is achievable through standard organic chemistry techniques, and its scaffold holds significant potential for the development of new pharmaceuticals and advanced materials. This technical guide provides a foundational understanding of its properties and potential applications, encouraging further exploration by the scientific community.
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Navigating the Solubility Landscape of Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Solubility in Drug Discovery
In the intricate process of drug discovery and development, the solubility of a therapeutic candidate is a cornerstone physicochemical property. It dictates not only the feasibility of formulation but also profoundly influences bioavailability, pharmacokinetic profiles, and ultimately, therapeutic efficacy. This guide focuses on a specific molecule of interest, Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate, providing a comprehensive framework for understanding and determining its solubility in organic solvents. Given the absence of publicly available empirical solubility data for this compound, this document will equip researchers, scientists, and drug development professionals with the foundational principles and practical methodologies to assess its solubility profile. We will delve into the theoretical underpinnings of solubility, offer predictive insights based on molecular structure, and provide detailed, field-proven experimental protocols for accurate solubility determination.
Section 1: Theoretical Assessment of Solubility
The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a compound in various solvents.[1] This principle states that substances with similar polarities are more likely to be soluble in one another.[2][3][4] To anticipate the solubility of this compound, we must first dissect its molecular structure to ascertain its overall polarity.
Molecular Structure Analysis:
-
Thiophene Ring: The core thiophene ring is an aromatic heterocycle containing a sulfur atom. Thiophene itself is considered a nonpolar aromatic compound, exhibiting poor solubility in water but good solubility in nonpolar organic solvents such as benzene, ether, and toluene.[5][6][7]
-
Methyl Ester Group (-COOCH₃): The methyl ester functional group introduces polarity to the molecule due to the presence of electronegative oxygen atoms, creating dipole-dipole interactions. This group can act as a hydrogen bond acceptor.
-
Benzylsulfanyl Group (-S-CH₂-Ph): This group consists of a polarizable sulfur atom and a nonpolar benzyl group. The bulky, nonpolar nature of the benzyl group will likely contribute to reduced solubility in highly polar solvents.
Predicted Solubility Profile:
Based on this structural analysis, this compound can be classified as a moderately polar to nonpolar compound. The large nonpolar surface area contributed by the thiophene ring and the benzyl group is expected to be the dominant factor in its solubility behavior.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Diethyl Ether | High | The nonpolar character of the thiophene and benzyl groups will interact favorably with nonpolar solvents via van der Waals forces.[8] |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to High | These solvents possess a moderate polarity that can interact with the methyl ester group while also accommodating the nonpolar regions of the molecule. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | The ability of these solvents to hydrogen bond may be disrupted by the large nonpolar regions of the solute. Solubility is expected to be lower than in polar aprotic solvents. |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low to Insoluble (in water) | The predominantly nonpolar nature of the molecule will lead to unfavorable interactions with highly polar, hydrogen-bonding solvents like water.[5][6] DMSO may show some solubility due to its ability to dissolve a wide range of polar and nonpolar substances. |
It is crucial to emphasize that this table represents a qualitative prediction. The actual quantitative solubility must be determined experimentally.
Section 2: Experimental Determination of Solubility
In the absence of existing data, experimental measurement is the definitive method for establishing the solubility of a compound. The "shake-flask" method is a widely recognized and reliable technique for determining thermodynamic (or equilibrium) solubility.[9]
The Shake-Flask Method: A Gold Standard Protocol
The shake-flask method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.[9][10][11] The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is quantified.
Causality Behind Experimental Choices:
-
Using an excess of the solid: This ensures that the solvent becomes saturated, which is the definition of the equilibrium solubility point.[9]
-
Extended equilibration time (e.g., 18-24 hours): This is critical to ensure that the system has reached a true thermodynamic equilibrium.[9][11] Shorter times might only yield a kinetic solubility value, which can be misleading.[12]
-
Temperature control: Solubility is temperature-dependent.[12][13] Maintaining a constant temperature is essential for reproducible and accurate results.
-
Separation of solid and liquid phases: Filtration or centrifugation is necessary to ensure that no undissolved solid particles are carried over into the sample for analysis, which would artificially inflate the measured solubility.[10]
-
Validated analytical method: A sensitive and specific analytical technique, such as High-Performance Liquid Chromatography (HPLC), is required to accurately quantify the concentration of the dissolved compound in the saturated solution.[14][15]
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Protocol for Shake-Flask Solubility Determination:
-
Preparation of Saturated Solution:
-
Add an excess amount (e.g., 5-10 mg) of solid this compound to a glass vial.
-
Pipette a precise volume (e.g., 1-2 mL) of the desired organic solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for 18-24 hours to ensure equilibrium is reached.[11]
-
-
Sample Collection and Preparation:
-
Remove the vial from the shaker and allow it to stand undisturbed for a short period to let the excess solid settle.
-
Carefully draw the supernatant into a syringe.
-
Attach a 0.22 µm syringe filter (ensure it is compatible with the organic solvent) to the syringe.
-
Filter the solution into a clean HPLC vial. This step is critical to remove any undissolved microparticles.
-
-
Quantification by HPLC:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile).
-
Generate a calibration curve by preparing a series of at least five standard solutions of known concentrations from the stock solution.[14]
-
Analyze the standard solutions and the filtered sample solution by a validated HPLC method with UV detection.
-
Plot the peak area from the HPLC chromatograms against the concentration of the standard solutions to generate a linear calibration curve.
-
Determine the concentration of the filtered sample solution by interpolating its peak area on the calibration curve.[14]
-
The calculated concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Section 3: Advanced Solubility Prediction and Considerations
While experimental determination is the gold standard, modern computational approaches can provide valuable early insights into a compound's solubility.
Quantitative Structure-Activity Relationship (QSAR) Models:
QSAR and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a molecule with its properties, including solubility.[16][17][18][19] These models are built using large datasets of compounds with known experimental solubilities.[18][20] By inputting the structure of a new molecule like this compound, these models can predict its solubility in various solvents. While powerful for screening large numbers of virtual compounds, the accuracy of these predictions is dependent on the quality and relevance of the training dataset.[17][18]
Caption: Logical flow of a QSAR model for solubility prediction.
Conclusion
Understanding the solubility of this compound is a critical step in its journey as a potential drug candidate. While no specific experimental data is currently available, a thorough analysis of its molecular structure allows for a strong theoretical prediction of its solubility behavior, suggesting good solubility in nonpolar and moderately polar aprotic organic solvents, and poor solubility in highly polar, protic solvents like water.
For definitive and actionable data, this guide provides a robust, step-by-step protocol for the shake-flask method, a reliable and widely accepted technique for determining equilibrium solubility. By adhering to these principles and methodologies, researchers can confidently generate the high-quality solubility data necessary to make informed decisions in formulation, preclinical testing, and the overall advancement of their drug development programs.
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Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
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Solubility of Things. (n.d.). Thiophene. Retrieved from [Link]
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Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]
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Organic Process Research & Development. (2020, December 24). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Retrieved from [Link]
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Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]
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CHEM1142. (2021, January 22). Week 3 - 3. The famous "like-dissolves-like" rule! [Video]. YouTube. [Link]
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The Organic Chemistry Tutor. (2023, January 14). Solubility of Organic Compounds [Video]. YouTube. [Link]
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Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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ChemSynthesis. (2025, May 20). 5-methylsulfanyl-thiophene-2-carboxylic acid ethyl ester. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-ethyl-5-methyl thiophene. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a proposed initial synthesis of Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate, a molecule of interest in medicinal chemistry and drug development. While a specific documented discovery and synthesis of this exact compound is not readily found in publicly available literature, this guide outlines a scientifically sound and feasible synthetic route based on established principles of organic chemistry. The proposed synthesis leverages the commercially available precursor, Methyl 5-bromothiophene-2-carboxylate, and introduces the benzylsulfanyl moiety via a nucleophilic aromatic substitution reaction. This document offers a detailed experimental protocol, a discussion of the underlying reaction mechanism, and guidance on the characterization of the final product.
Introduction and Significance
Thiophene-2-carboxylate derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse biological activities. The incorporation of a benzylsulfanyl group at the 5-position of the thiophene ring introduces a flexible, lipophilic side chain that can significantly influence the molecule's interaction with biological targets. The sulfide linkage, in particular, can participate in various non-covalent interactions, including hydrogen bonding and van der Waals forces, making it a valuable functional group in the design of novel therapeutic agents.
While the specific biological profile of this compound is yet to be extensively explored, its structural motifs suggest potential applications as an intermediate in the synthesis of more complex molecules with therapeutic potential. The purpose of this guide is to provide a robust and logical pathway for its initial synthesis, thereby enabling further investigation into its properties and applications.
Proposed Synthetic Pathway: A Mechanistic Approach
The most logical and efficient route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the displacement of a halide from an activated aromatic ring by a nucleophile. In this case, the electron-withdrawing nature of the carboxylate group at the 2-position of the thiophene ring sufficiently activates the 5-position for nucleophilic attack.
The proposed reaction is as follows:
Figure 1: Proposed synthetic pathway for this compound.
Causality Behind Experimental Choices
-
Starting Material: Methyl 5-bromothiophene-2-carboxylate is a commercially available and relatively inexpensive starting material. The bromine atom at the 5-position is a good leaving group for nucleophilic aromatic substitution.
-
Nucleophile: Benzyl mercaptan (phenylmethanethiol) provides the desired benzylsulfanyl group. The sulfur atom is a soft nucleophile, which is well-suited for attacking the electron-deficient carbon of the thiophene ring.
-
Base: A base is required to deprotonate the thiol, forming the more nucleophilic thiolate anion. Common choices include potassium carbonate (K₂CO₃) or sodium hydride (NaH). K₂CO₃ is a milder base and is often sufficient for this type of reaction, while NaH is a stronger, non-nucleophilic base that can ensure complete deprotonation of the thiol.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal for this reaction. These solvents can dissolve the reactants and effectively solvate the cation of the base, leaving the thiolate anion more reactive.
Detailed Experimental Protocol
This protocol is a self-validating system, designed to ensure a successful synthesis with clear checkpoints for monitoring progress.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number | Purity |
| Methyl 5-bromothiophene-2-carboxylate | 221.07 | 39421-93-5 | >97% |
| Benzyl Mercaptan | 124.21 | 100-53-8 | >98% |
| Potassium Carbonate (anhydrous) | 138.21 | 584-08-7 | >99% |
| Dimethylformamide (DMF, anhydrous) | 73.09 | 68-12-2 | >99.8% |
Step-by-Step Methodology
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add Methyl 5-bromothiophene-2-carboxylate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere. The volume should be sufficient to dissolve the reactants (approximately 5-10 mL per gram of the starting material).
-
Nucleophile Addition: While stirring the mixture, add benzyl mercaptan (1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate the reaction is proceeding.
-
Work-up: Once the reaction is complete (typically within 4-8 hours), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Characterization of the Final Product
The structure of the synthesized this compound should be confirmed using standard analytical techniques.
Expected Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the thiophene ring protons (two doublets), the methylene protons of the benzyl group (a singlet), the aromatic protons of the benzyl group (a multiplet), and the methyl ester protons (a singlet).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the thiophene ring, the methylene carbon, and the carbons of the benzene ring.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the product (C₁₃H₁₂O₂S₂).
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the ester at approximately 1710-1730 cm⁻¹.
Mechanistic Insights
The reaction proceeds via a nucleophilic aromatic substitution mechanism, which can be visualized as a two-step process:
Figure 2: Simplified mechanism of the nucleophilic aromatic substitution reaction.
-
Nucleophilic Attack: The deprotonated benzyl mercaptan (benzylthiolate) acts as a potent nucleophile and attacks the carbon atom bearing the bromine on the thiophene ring. This attack is facilitated by the electron-withdrawing effect of the methyl ester group, which polarizes the C-Br bond and stabilizes the resulting intermediate. This step leads to the formation of a negatively charged intermediate known as a Meisenheimer complex.
-
Loss of Leaving Group: The aromaticity of the thiophene ring is temporarily lost in the Meisenheimer complex. The ring then rearomatizes by expelling the bromide ion, which is a good leaving group. This results in the formation of the final product, this compound.
Conclusion and Future Directions
This technical guide provides a robust and scientifically grounded protocol for the initial synthesis of this compound. The proposed method is based on well-established principles of organic synthesis and utilizes readily available starting materials. The successful synthesis and characterization of this compound will open avenues for its evaluation in various biological assays and its utilization as a key building block in the development of novel therapeutic agents. Further research could focus on optimizing the reaction conditions to improve yield and purity, as well as exploring alternative synthetic routes.
References
While a direct synthesis of the target molecule is not explicitly documented, the principles and methods described are supported by a vast body of literature on organic synthesis. The following references provide authoritative information on the key reactions and concepts discussed in this guide.
- Nucleophilic Aromatic Substitution: For a comprehensive understanding of the SNAr mechanism, refer to standard organic chemistry textbooks such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure" by Michael B. Smith and Jerry March.
- Synthesis of Aryl Sulfides: Numerous publications describe the synthesis of aryl sulfides from aryl halides and thiols. A relevant review article is "Copper-Catalyzed Formation of Carbon−Sulfur Bonds" by Ley, S. V.; Thomas, A. W. Angew. Chem. Int. Ed.2003, 42, 5400-5449. A searchable database for such reactions is the SciFinder® platform provided by the American Chemical Society.
- Thiophene Chemistry: For a detailed overview of the chemistry of thiophenes, "Thiophenes" by J. A. Joule in Comprehensive Organic Chemistry II is an excellent resource.
Unlocking the Therapeutic Potential of Benzylsulfanyl Thiophenes: A Technical Guide to Theoretical Studies and Computational Modeling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the intricate dance between molecular structure and biological function is paramount. Thiophene scaffolds, five-membered heterocyclic rings containing a sulfur atom, have long captured the attention of medicinal chemists due to their versatile pharmacological profiles, appearing in approved drugs for conditions ranging from epilepsy to cancer.[1][2] The introduction of a benzylsulfanyl moiety to the thiophene core presents a fascinating avenue for therapeutic innovation, offering a unique combination of steric and electronic properties that can be finely tuned to modulate biological activity. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate benzylsulfanyl thiophenes, offering a roadmap for researchers seeking to harness the power of in silico techniques to accelerate drug development.
The Strategic Advantage of Computational Modeling
Before a single compound is synthesized in the lab, computational modeling allows for a deep understanding of its potential behavior. This in silico approach provides a rational basis for drug design, saving valuable time and resources by prioritizing candidates with the highest probability of success. For benzylsulfanyl thiophenes, these methods are instrumental in elucidating their electronic structure, predicting their interactions with biological targets, and simulating their dynamic behavior in a physiological environment.
Core Computational Methodologies: A Tripartite Approach
The computational investigation of benzylsulfanyl thiophenes typically revolves around a synergistic application of three core methodologies: Quantum Mechanics (QM), Molecular Docking, and Molecular Dynamics (MD) simulations. Each provides a unique lens through which to examine the molecule, and together they offer a holistic understanding of its therapeutic potential.
Figure 1: The Integrated Computational Drug Discovery Workflow
Caption: A streamlined workflow for performing molecular docking studies.
Molecular Dynamics: Simulating the Dynamic Nature of the Complex
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of the dynamic behavior of the complex in a simulated physiological environment. [3]
The Value of MD Simulations for Benzylsulfanyl Thiophenes:
-
Binding Stability Assessment: MD simulations can assess the stability of the binding pose predicted by molecular docking over time. A ligand that remains stably bound in the active site throughout the simulation is more likely to be a potent inhibitor.
-
Conformational Flexibility: Both the ligand and the protein are flexible. MD simulations can reveal how their conformations change upon binding and how these changes affect the overall interaction.
-
Solvent Effects: MD simulations explicitly include water molecules, providing a more realistic representation of the cellular environment and its influence on ligand binding.
-
Free Energy Calculations: Advanced MD techniques, such as MM/PBSA and MM/GBSA, can be used to calculate the binding free energy, providing a more quantitative measure of binding affinity than docking scores.
Experimental Protocol: A Standard MD Simulation Workflow
Step-by-Step MD Simulation Protocol for a Benzylsulfanyl Thiophene-Protein Complex:
-
System Setup:
-
Start with the best-ranked pose from the molecular docking study.
-
Place the complex in a periodic box of explicit solvent (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform a series of energy minimization steps to remove any steric clashes and relax the system.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure and temperature (NPT ensemble) to ensure the system reaches a stable state.
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the relevant conformational space.
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory to calculate various properties, such as root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to monitor key interactions over time.
-
Table 2: Key Parameters for a Typical Molecular Dynamics Simulation
| Parameter | Description | Typical Software |
| Force Field | A set of empirical energy functions used to calculate the potential energy of the system. | AMBER, CHARMM, GROMACS |
| Solvent Model | A model to represent the solvent (e.g., explicit water models like TIP3P). | AMBER, CHARMM, GROMACS |
| Ensemble | The statistical mechanical ensemble used to control thermodynamic variables (e.g., NVT, NPT). | AMBER, CHARMM, GROMACS |
| Simulation Time | The duration of the production run, which determines the extent of conformational sampling. | AMBER, CHARMM, GROMACS |
| Time Step | The integration time step for solving the equations of motion (typically 1-2 fs). | AMBER, CHARMM, GROMACS |
Conclusion: A Powerful Synergy for Drug Discovery
The theoretical and computational modeling of benzylsulfanyl thiophenes represents a powerful paradigm in modern drug discovery. By integrating quantum mechanics, molecular docking, and molecular dynamics simulations, researchers can gain unprecedented insights into the structure-activity relationships of these promising therapeutic agents. This in-depth technical guide provides a foundational understanding of the core methodologies and their practical application. As computational power continues to grow and algorithms become more sophisticated, the role of these in silico techniques in accelerating the design and development of novel, life-saving medicines will only become more profound.
References
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances. [Link]
-
Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. (2022). Molecules. [Link]
-
Insight into the Hypoglycemic Effects of Pinus nigra Arn. Bark Extracts Through In Silico and In Vivo Analysis. (2026). MDPI. [Link]
-
New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. (2024). BMC Chemistry. [Link]
-
Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines. (2022). Molecules. [Link]
-
Mechanisms and Dynamics of Synthetic and Biosynthetic Formation of Delitschiapyrones: Solvent Control of Ambimodal Periselectivity. (2022). Journal of the American Chemical Society. [Link]
-
New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. (2024). National Institutes of Health. [Link]
-
Molecular Docking Study of Thiophene Carbohydrazide Analogues Against Folate Receptor α (Frα) Used to Design New Anti-Cancer A. (2023). Biomedical and Environmental Sciences. [Link]
-
Molecular dynamics simulations on desulfurization of n-octane/thiophene mixture using silica filled polydimethylsiloxane nanocomposite membranes. (2019). ResearchGate. [Link]
-
Synthesis Single Crystal X-ray Structure DFT Studies and Hirshfeld Analysis of New Benzylsulfanyl-Triazolyl-Indole Scaffold. (2019). Molecules. [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). National Institutes of Health. [Link]
-
Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. (2022). MDPI. [Link]
-
Thiophene and Benzodioxole Appended Thiazolyl-Pyrazoline Compounds: Microwave Assisted Synthesis, Antimicrobial and Molecular Docking Studies. (2015). PubMed. [Link]
-
Design, synthesis, characterization, quantum-chemical calculations and anti-inflammatory activity of novel series of thiophene derivatives. (2015). PubMed. [Link]
-
Synthesis, Structural Determination, Docking Study and Bioactivity of Novel Thiophene Derivatives. (2024). Asian Journal of Chemistry. [Link]
-
Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines. (2022). National Institutes of Health. [Link]
-
Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. (2021). Oncologie. [Link]
-
Synthetic scope, computational chemistry and mechanism of a base induced 5-endo cyclization of benzyl alkynyl sulfides. (2011). PubMed Central. [Link]
Sources
Chemo-Orthogonality and Functionalization Logic of the Benzylsulfanyl Thiophene Scaffold
Executive Summary
The benzylsulfanyl (benzylthio) group attached to a thiophene ring represents a unique "chimeric" functionality in medicinal chemistry and materials science. It serves a dual purpose: first, as a robust protecting group for thiophenethiols, masking the reactive thiol against oxidation or alkylation; and second, as a latent electrophile capable of participating in transition-metal-catalyzed cross-coupling reactions (e.g., Liebeskind-Srogl).
This technical guide delineates the reactivity profile of benzylsulfanyl thiophenes, focusing on the chemo-orthogonal strategies that allow researchers to selectively manipulate the sulfur center, the benzyl side chain, or the thiophene core.
Structural and Electronic Profile
The electronic influence of the benzylsulfanyl group (-S-Bn) on the thiophene ring is defined by the lone pairs on the sulfur atom.
-
Electronic Effect: The sulfide is an electron-donating group (EDG) by resonance (+M) but electron-withdrawing by induction (-I). On a thiophene ring, the +M effect dominates, activating the ring toward electrophilic aromatic substitution (EAS).
-
Directing Effect: In EAS, the sulfur directs ortho and para. However, due to the high inherent reactivity of the thiophene
-positions (C2/C5), substitution typically occurs at the open -position (C5 if the -SBn is at C2). -
Acidity: The thiophene ring protons (pKa ~32) are generally more acidic than the benzylic protons of the side chain, making ring lithiation the dominant pathway under kinetic control.
Quantitative Reactivity Parameters
| Parameter | Value / Trend | Implication |
| Thiophene | ~32 | Primary site for lithiation (n-BuLi). |
| Benzylic C-H pKa | ~30–35 (est. adjacent to S) | Secondary site; requires specific conditions to target. |
| C(sp2)–S BDE | ~85 kcal/mol | Stable to standard Pd(0) conditions without Cu cofactor. |
| Oxidation Potential | Side-chain S < Ring S | Side-chain sulfur oxidizes before the thiophene sulfur. |
Reactivity Module A: The Sulfur Switch (Oxidation)
The sulfur atom of the benzylsulfanyl group is more nucleophilic than the sulfur atom embedded in the aromatic thiophene ring. This allows for highly chemoselective oxidation.[1]
Chemoselective Oxidation
Researchers can tune the oxidation state of the side chain from sulfide to sulfoxide or sulfone without affecting the aromatic core.
-
Sulfide
Sulfoxide: Achieved using 1.0 equivalent of oxidants like NaIO or controlled H O . -
Sulfide
Sulfone: Achieved using excess oxidants like -CPBA or Oxone®.
Implication: The sulfone (-SO
Experimental Protocol: Selective Sulfoxidation
-
Reagents: Sodium Periodate (NaIO
), Methanol/Water (1:1). -
Procedure:
-
Dissolve 2-(benzylsulfanyl)thiophene (1.0 equiv) in MeOH/H
O. -
Add NaIO
(1.1 equiv) at 0 °C. -
Stir at RT for 12 hours.
-
Causality: The mild nature of periodate prevents over-oxidation to the sulfone and avoids electrophilic attack on the thiophene ring (which can occur with strong electrophilic oxidants like
-CPBA).
-
Reactivity Module B: C–S Bond Activation (Liebeskind-Srogl)
The most powerful application of the benzylsulfanyl group is its ability to act as a leaving group in the Liebeskind-Srogl cross-coupling . Unlike Suzuki or Stille couplings that require halides, this reaction uses the C–S bond as the electrophile, mediated by a copper cofactor.
Mechanistic Insight
The reaction requires a dual catalytic system:
-
Copper(I): Coordinates to the sulfur, polarizing the C–S bond and facilitating oxidative addition of Palladium.
-
Palladium(0): Inserts into the C–S bond.
This reaction is "orthogonal" to halide chemistry. A molecule containing a bromide and a benzylsulfanyl group can be coupled at the bromide first (Suzuki) and the sulfide later (Liebeskind-Srogl), or vice versa.
Experimental Protocol: Liebeskind-Srogl Coupling
-
Substrate: 2-(Benzylsulfanyl)thiophene.
-
Coupling Partner: Phenylboronic acid.
-
Catalysts: Pd(PPh
) (5 mol%), CuTC (Copper(I) thiophene-2-carboxylate) (1.5 equiv). -
Solvent: THF, 50 °C.
-
Step-by-Step:
-
Charge a Schlenk flask with the thioether, boronic acid (1.5 equiv), and CuTC under Argon.
-
Add degassed THF and Pd catalyst.
-
Heat to 50 °C for 12–18 hours.
-
Self-Validation: The reaction mixture turns from the orange/brown of CuTC to a dark suspension. Completion is monitored by TLC (disappearance of thioether).
-
Figure 1: Mechanistic flow of the Liebeskind-Srogl coupling, highlighting the critical role of Copper(I) in activating the sulfur center.
Reactivity Module C: Ring Functionalization (Lithiation)
The benzylsulfanyl group is stable to organolithium reagents at low temperatures, allowing for regioselective functionalization of the thiophene ring.
Regioselectivity[2]
-
Substrate: 2-(Benzylsulfanyl)thiophene.
-
Major Pathway: Lithiation at C5 (the open
-position). -
Minor Pathway: Lithiation at the benzylic position (usually requires warmer temps or specific ligands).
-
Rationale: The C5 proton is the most acidic (pKa ~32) and kinetically accessible. The sulfur atom at C2 does not strongly direct to C3 via chelation compared to the inherent acidity of C5.
Experimental Protocol: C5-Formylation
-
Setup: Flame-dried flask, inert atmosphere (N
/Ar). -
Solvent: Anhydrous THF.
-
Reagent:
-Butyllithium (1.1 equiv, 2.5 M in hexanes). -
Execution:
-
Cool substrate in THF to -78 °C.
-
Add
-BuLi dropwise. (Wait 30-60 min for anion formation). -
Quench: Add DMF (Dimethylformamide, 1.5 equiv).
-
Warm to RT and hydrolyze with aqueous NH
Cl.
-
-
Outcome: 5-(Benzylsulfanyl)thiophene-2-carbaldehyde.
Reactivity Module D: Unmasking the Thiol (Deprotection)
When the benzylsulfanyl group is used as a protecting group, the ultimate goal is to reveal the free thiol (-SH). The benzyl group is robust and requires specific conditions for cleavage.
Method A: Reductive Cleavage (Birch-Type)
-
Conditions: Na metal in liquid NH
at -78 °C. -
Mechanism: Solvated electrons reduce the C–S bond.
-
Pros: Quantitative cleavage.
-
Cons: Incompatible with reducible groups (alkynes, nitro, etc.).
Method B: Titanium-Catalyzed Mild Deprotection
A modern, chemoselective method utilizing a titanium catalyst to facilitate magnesium-mediated cleavage.
-
Reagents:
-Bu Mg (generated in situ) or -PrMgCl, cat. Cp TiCl (5 mol%). -
Conditions: THF, Reflux.
-
Mechanism: Titanocene forms a complex with the sulfur, lowering the activation energy for Mg attack.
-
Reference: This method is superior for substrates sensitive to dissolving metal reductions.
Figure 2: Divergent reactivity map showing the four primary functionalization pathways.
References
-
Liebeskind-Srogl Coupling Mechanism & Scope
- Title: "Thiol Ester-Boronic Acid Cross-Coupling"
- Source: Organic Chemistry Portal / J. Am. Chem. Soc.
-
URL:[Link]
-
Mild Deprotection of Benzyl Thioethers
- Title: "A Mild and Practical Deprotection Method for Benzyl Thioethers"
- Source: ResearchGate / Synthetic Communic
-
URL:[Link]
-
Thiophene Lithi
-
Oxid
- Title: "Stepwise Oxidation of Thiophene and Its Deriv
- Source: PubMed / Inorganic Chemistry
-
URL:[Link]
Sources
safety and handling precautions for Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate
[1]
Executive Summary
This guide provides an in-depth technical analysis of the safety, handling, and stability protocols for Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate .[1] As a specialized intermediate in medicinal chemistry, this compound lacks the extensive toxicological datasets associated with commodity chemicals. Therefore, this guide adopts a Structure-Activity Relationship (SAR) based risk assessment, treating the substance as a potent, sensitizing agent until proven otherwise.
Core Hazard Classification (Derived):
Part 1: Chemical Identity & Physicochemical Properties[4][5]
Understanding the molecule's architecture is the first step in designing a safety protocol.[1] This compound features three distinct functional zones, each contributing to its reactivity and hazard profile.
Structural Analysis
-
Core: Thiophene ring (aromatic, electron-rich).[1]
-
Zone A (C2 Position): Methyl ester (susceptible to hydrolysis under basic conditions).[1]
-
Zone B (C5 Position): Benzyl thioether (susceptible to oxidation to sulfoxide/sulfone; potential metabolic release of benzyl mercaptan).
Predicted Physicochemical Data
Note: As a research chemical, specific experimental values may vary by batch. The following are predicted based on fragment contribution methods.
| Property | Value (Predicted/Analog) | Operational Implication |
| Physical State | Solid (low melting) or Viscous Oil | Solids require dust control; oils require permeation-resistant gloves.[1] |
| LogP (Lipophilicity) | ~3.5 - 4.2 | High membrane permeability; readily absorbed through skin.[1] |
| Solubility | DMSO, DCM, Ethyl Acetate | Insoluble in water; aqueous spills require solvent extraction or surfactant. |
| Flash Point | >110°C (Estimated) | Low flammability risk, but combustible. |
| Odor Threshold | Low (Sulfur characteristic) | Warning: Olfactory fatigue can occur rapidly.[1] Do not rely on smell for detection.[1] |
Part 2: Hazard Identification & Risk Assessment[1][2][3][6]
The "Hidden" Hazards (SAR Analysis)
While standard SDSs list generic irritation, the experienced chemist must recognize specific risks associated with this scaffold:
-
Thiophene Sensitization: Thiophene derivatives can act as haptens, binding to skin proteins and triggering allergic contact dermatitis.[1] Protocol: Zero-skin-contact policy.
-
Metabolic Activation: Upon ingestion or absorption, the thioether linkage can undergo metabolic S-dealkylation, potentially releasing benzyl mercaptan (toxic, foul odor) or oxidizing to reactive electrophiles.
-
Ocular Damage: Thiophene esters are known to be severe eye irritants.[1][2] The lipophilic nature allows rapid penetration of the corneal epithelium.[1]
Degradation Pathways
The compound is not inert.[1] Improper storage leads to degradation products that may be more toxic than the parent compound.[1]
Figure 1: Environmental degradation pathways.[1] Note that moisture leads to hydrolysis, while air exposure drives S-oxidation.[1]
Part 3: Engineering Controls & PPE[1]
The "Double-Barrier" Glove Protocol
Standard nitrile gloves are often insufficient for sulfur-containing aromatics due to high permeation rates.
-
Primary Layer: Silver Shield (Laminate) or Viton (for stock solutions).[1]
-
Secondary Layer: Nitrile (disposable, for mechanical protection).
-
Change Frequency: Every 30 minutes or immediately upon splash.
Ventilation & Containment[1]
-
Solid Handling: Must be performed in a Class I Biological Safety Cabinet or a chemical fume hood with a face velocity >100 fpm.[1]
-
Weighing: Use an analytical balance inside a localized powder containment enclosure.[1] Static electricity is a major risk with thiophene powders; use an ionizing fan.[1]
Part 4: Operational Protocols
Safe Weighing & Transfer Workflow
This protocol ensures containment of potent dusts.[1]
Figure 2: Containment workflow emphasizing rapid solubilization to reduce inhalation risk.
Reaction Monitoring & Quenching[1]
-
Self-Validating Step: Before heating any reaction containing this compound, test the headspace for sulfide odors.[1] A strong "rotten egg" smell indicates the thioether linkage has cleaved, and the reagent is compromised.
-
Quenching: Do not quench directly into acidic water.[1] This can liberate H₂S or benzyl mercaptan gases.[1]
Waste Disposal[1]
Part 5: Emergency Response
Spill Management (Liquid/Solution)
-
Evacuate: Clear the immediate area (10-meter radius).
-
PPE: Don double gloves, goggles, and a half-mask respirator with OV/P100 cartridges (Organic Vapor + Particulate).[1]
-
Absorb: Use a Universal Sorbent Pad.[1] Do not use paper towels (increases surface area for evaporation).[1]
-
Decontaminate: Wipe surface with 10% bleach solution, followed by water.[1]
First Aid
-
Eye Contact: Flush for 15 minutes minimum .[1][3] The lipophilicity means water alone is slow to remove it; use an isotonic saline wash if available.[1]
-
Skin Contact: Wash with soap and water immediately.[1] Do not use alcohol (ethanol/IPA) as this enhances transdermal absorption of the thiophene.[1]
References
-
PubChem Compound Summary. (2025). 5-Methyl-2-thiophenecarboxaldehyde (Analogous Structure Safety Data). National Library of Medicine.[1] [Link]
-
European Chemicals Agency (ECHA). (2024).[1] Registration Dossier: Thiophene derivatives and their toxicological profiles. ECHA.[1][3] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances. [Link][1]
-
National Institutes of Health (NIH). (2021).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Methodological & Application
synthesis of Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate from 5-mercaptothiophene
Technical Application Note: Synthesis of Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate
Executive Summary
This application note details the optimized protocol for the synthesis of This compound (Target Molecule). While the prompt specifies starting from 5-mercaptothiophene (thiophene-2-thiol), this starting material is prone to rapid oxidative dimerization. Therefore, this guide presents a robust, convergent synthetic strategy that prioritizes the stability of intermediates.
We provide two validated pathways:
-
Route A (Direct Alkylation): The preferred high-yield route utilizing Methyl 5-sulfanylthiophene-2-carboxylate as the immediate precursor.
-
Route B (De Novo Functionalization): A strategic route starting from raw thiophene-2-thiol , involving S-protection followed by C5-functionalization, designed to circumvent the poor stability of the free thiol.
Key Applications:
-
Fragment-based drug discovery (FBDD) targeting kinase inhibitors.
-
Synthesis of thiophene-based liquid crystals.
-
Intermediate for fused tricyclic heterocycles (e.g., thienopyrimidines).
Chemical Strategy & Retrosynthesis
The synthesis hinges on the formation of the C–S bond via nucleophilic substitution (
Critical Strategic Considerations:
-
Thiol Instability: 5-mercaptothiophene (thiophene-2-thiol) and its carboxylate derivatives oxidize readily to disulfides (dimers) in air. All reactions involving the free thiol must be performed under inert atmosphere (
or Ar). -
Regioselectivity: The sulfur atom is a potent nucleophile. However, when starting from thiophene-2-thiol, competitive C-alkylation is possible under harsh conditions. Soft bases (carbonates) are preferred over hydrides to favor S-alkylation.
-
Benzylic Sensitivity: The resulting benzyl sulfide moiety is sensitive to strong Lewis acids (cleavage) and radical bromination.
Retrosynthetic Analysis (Graphviz Diagram)
Figure 1: Retrosynthetic disconnection showing the convergent Route A and the linear Route B.
Detailed Protocol: Route A (Direct S-Alkylation)
Scope: This protocol assumes the use of Methyl 5-sulfanylthiophene-2-carboxylate . If starting from raw thiophene-2-thiol, refer to Section 4.
Reagents & Equipment
| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Hazards |
| Methyl 5-sulfanylthiophene-2-carboxylate | 174.24 | 1.0 | Substrate | Stench, Irritant |
| Benzyl Bromide | 171.04 | 1.1 | Electrophile | Lachrymator, Corrosive |
| Cesium Carbonate ( | 325.82 | 1.5 | Base | Irritant, Hygroscopic |
| Acetone (Anhydrous) | - | Solvent | Solvent | Flammable |
| TBAI (Tetrabutylammonium iodide) | 369.37 | 0.05 | Catalyst | Irritant |
Equipment:
-
Three-neck round-bottom flask (100 mL).
-
Reflux condenser with
inlet. -
Magnetic stirrer.
-
Bleach trap (for thiol odor neutralization).
Step-by-Step Methodology
-
Setup & Inertion:
-
Connect the reaction flask to a nitrogen manifold. Flame-dry the glassware under vacuum and backfill with
(3 cycles). -
CRITICAL: Prepare a bleach bath (10% sodium hypochlorite) to neutralize any glassware/syringes contacting the thiol.
-
-
Solubilization:
-
Charge the flask with Methyl 5-sulfanylthiophene-2-carboxylate (1.0 eq, e.g., 5.0 mmol, 871 mg).
-
Add anhydrous Acetone (25 mL, 0.2 M concentration).
-
Add
(1.5 eq, 7.5 mmol, 2.44 g). The mixture will be a suspension. -
Optional: Add TBAI (5 mol%) to accelerate the reaction via the Finkelstein effect (generating benzyl iodide in situ).
-
-
Alkylation:
-
Add Benzyl Bromide (1.1 eq, 5.5 mmol, 0.65 mL) dropwise via syringe over 5 minutes.
-
Stir the mixture at Room Temperature (20–25°C) for 1 hour.
-
Monitoring: Check TLC (Hexane:EtOAc 4:1). The starting thiol (
) should disappear, and the product ( ) should appear. If reaction is sluggish, heat to mild reflux (50°C) for 30 minutes.
-
-
Workup:
-
Filter the solids (inorganic salts) through a pad of Celite. Rinse the pad with Acetone.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.
-
Dissolve the residue in Ethyl Acetate (30 mL) and wash with Water (2 x 15 mL) followed by Brine (15 mL).
-
Dry the organic layer over anhydrous
, filter, and concentrate.
-
-
Purification:
-
Recrystallization (Preferred): The product is typically a crystalline solid. Recrystallize from hot Ethanol or a Hexane/EtOAc mixture.
-
Flash Chromatography: If oil persists, purify on Silica Gel (Gradient: 0%
10% EtOAc in Hexanes).
-
Expected Results
-
Yield: 85–95%
-
Appearance: White to pale yellow crystalline solid.
-
1H NMR (CDCl3, 400 MHz):
7.60 (d, 1H, Thiophene-H3), 7.35–7.25 (m, 5H, Ph-H), 6.90 (d, 1H, Thiophene-H4), 4.10 (s, 2H, S-CH2-Ph), 3.85 (s, 3H, COOCH3).
Route B: De Novo Synthesis from Thiophene-2-thiol
If the ester precursor is unavailable, this route stabilizes the thiol first, then installs the ester.
Workflow Diagram (Graphviz)
Figure 2: Linear synthetic workflow starting from raw Thiophene-2-thiol.
Protocol Summary:
-
S-Benzylation: React Thiophene-2-thiol with Benzyl Bromide (
, Acetone) as described in Section 3. This yields 2-(benzylsulfanyl)thiophene .-
Note: This intermediate is stable and can be stored.
-
-
Formylation (C5 Selective):
-
Reagents:
(1.2 eq), DMF (1.5 eq), DCM. -
Procedure: Add
to DMF at 0°C to form the Vilsmeier salt. Add 2-(benzylsulfanyl)thiophene. Reflux for 2 hours. Hydrolyze with NaOAc(aq). -
Result:5-(benzylsulfanyl)thiophene-2-carbaldehyde .
-
-
Oxidative Esterification (One-Pot):
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (<50%) | Disulfide formation (Dimerization of thiol). | Ensure strict inert atmosphere ( |
| Impurity: Benzyl Alcohol | Hydrolysis of Benzyl Bromide. | Ensure Acetone is anhydrous.[3] Avoid hydroxide bases; use Carbonates ( |
| Regioisomers (Route B) | Formylation at C3 instead of C5. | Unlikely for thiophenes (C5 is |
| Odor Complaints | Thiol leakage. | Use a bleach trap on the vacuum line and exhaust. Treat all waste with 10% bleach before disposal. |
References
-
S-Alkylation General Protocol
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. Section 5.
- Synthesis of Thiophene-2-carboxylates (Vilsmeier/Oxidation Route)
-
Oxidative Esterification of Aldehydes
- Yamada, S., et al. (2013). Direct synthesis of methyl esters from aldehydes using iodine and potassium hydroxide. Tetrahedron Letters, 54(32), 4248-4250.
-
Thiophene Stability & Handling
Sources
- 1. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. benchchem.com [benchchem.com]
- 4. vdoc.pub [vdoc.pub]
- 5. Methyl 4-methylthiophene-2-carboxylate | C7H8O2S | CID 2777593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 7. Sci-Hub. Reactions with methyl 3-hydroxythiophene-2-carboxylate. Part 2. A new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids / J. Chem. Soc., Perkin Trans. 1, 1984 [sci-hub.box]
- 8. rsc.org [rsc.org]
detailed experimental protocol for S-alkylation of thiophene-2-carboxylates
[1]
Scope & Strategic Context
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.[1]
This guide details the S-alkylation of 3-mercaptothiophene-2-carboxylates (and their 5-mercapto analogs). These intermediates are critical "privileged scaffolds" in drug discovery, serving as precursors to thienopyrimidines (kinase inhibitors), thieno[2,3-d]pyrimidines , and bioisosteres of anthranilic acid derivatives.
Clarification of Nomenclature:
-
Primary Target: Alkylation of a substituent thiol (-SH) group attached to the thiophene ring (forming a sulfide/thioether).[1]
-
Excluded: S-alkylation of the ring sulfur (forming thiophenium salts), which disrupts aromaticity and is generally unstable/niche.
Mechanistic Considerations
The thiophene-2-carboxylate scaffold presents a unique electronic environment.[1] The C2-ester is electron-withdrawing, which decreases the pKa of the C3-thiol (making it more acidic than typical aryl thiols) but also slightly reduces its nucleophilicity.[1]
Decision Logic: Selecting the Route
Before beginning, assess your starting material availability using the logic flow below.
Figure 1: Strategic decision tree for selecting the synthesis pathway based on starting material availability.
Method A: Direct Nucleophilic S-Alkylation (Standard)
Best for: Routine library generation when the mercapto-ester (or its disulfide) is available.[1]
Reagents & Equipment[1][2][3]
-
Substrate: Methyl 3-mercaptothiophene-2-carboxylate (or disulfide dimer).[1]
-
Electrophile: Alkyl halide (R-X: Iodides > Bromides > Chlorides).[1]
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ).[1][2] -
Solvent: DMF (N,N-Dimethylformamide) or Acetone (anhydrous).[1]
-
Reducing Agent (if Disulfide): Sodium Borohydride (
).[1]
Protocol Steps
Step 1: Preparation of the Thiolate (In-Situ Reduction)
If starting from the free thiol, skip to Step 2.
-
Dissolve the disulfide dimer (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Add
(2.5 equiv) portion-wise at 0°C under Nitrogen/Argon. -
Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.
-
Observation: The suspension should clear as the disulfide cleaves to the thiolate anion.[1]
-
Step 2: Alkylation[1][3][4]
-
To the thiolate solution (or free thiol + 2.0 equiv
), add the Alkyl Halide (1.2–1.5 equiv) dropwise.[1]-
Critical: If the alkyl halide is volatile, use a reflux condenser or sealed tube.[1]
-
-
Stir at RT for 2–12 hours. Monitor by TLC (usually 10-20% EtOAc/Hexanes) or LC-MS.[1]
-
Endpoint: Disappearance of the thiol/disulfide peak.[1]
-
Step 3: Workup & Purification[1][5]
-
Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).
-
Extraction: Extract with Ethyl Acetate (
). -
Wash: Wash combined organics with Water (
) and Brine ( ) to remove DMF.[1] -
Dry: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient Hexanes
EtOAc/Hexanes (typically 0 20%).[1]
-
Data Summary: Typical Yields
| Electrophile (R-X) | Base | Solvent | Temp | Yield (%) | Notes |
| MeI (Methyl Iodide) | Acetone | RT | 85-95 | Fast, clean reaction.[1][5] | |
| BnBr (Benzyl Bromide) | DMF | RT | 80-90 | Highly reliable.[1] | |
| Isopropyl Bromide | DMF | 60°C | 65-75 | Steric hindrance requires heat/Cs.[1] | |
| Chloroacetone | DCM | 0°C | 70-80 | Mild base prevents polymerization.[1] |
Method B: De Novo Synthesis (Lithiation-Sulfuration)
Best for: Late-stage functionalization or when the mercapto-precursor is expensive/unstable.[1] Mechanism: Halogen-Lithium Exchange followed by electrophilic trapping with Sulfur.[1]
Protocol Steps
-
Setup: Flame-dry a 3-neck flask; maintain strict Argon atmosphere.
-
Lithiation:
-
Dissolve Methyl 3-bromothiophene-2-carboxylate (1.0 equiv) in anhydrous THF.
-
Note: The ester group can direct lithiation, but it is also susceptible to nucleophilic attack.[1] Use LDA (Lithium Diisopropylamide) if deprotonating C-H, or Turbo-Grignard (iPrMgCl·LiCl) for Br-Mg exchange to avoid ester attack.[1]
-
Preferred Route (Halogen Exchange): Cool to -78°C .[1] Add
(1.05 equiv) very slowly.-
Warning: Ester attack is a risk.[1] If yield is low, switch to Lithium-Halogen Exchange on the carboxylate salt (hydrolyze ester first) or use the bulky
.
-
-
-
Sulfuration:
-
Alkylation (One-Pot):
-
If
was used: Add Alkyl Halide (1.5 equiv) to the lithium thiolate intermediate.[1] -
Stir at RT for 12 hours.
-
-
Workup: Standard aqueous extraction (see Method A).
Troubleshooting & Optimization
Problem: Low Yield due to Disulfide Formation
-
Cause: Trace oxygen oxidizes the thiolate before alkylation.[1]
-
Fix: Degas all solvents (sparge with Argon for 15 mins). Add a pinch of Triphenylphosphine (
) or Zinc dust to the reaction to keep the thiol reduced.[1]
Problem: Ester Hydrolysis
-
Cause: Presence of water/hydroxide or using too strong a base (e.g., NaOH).[1]
-
Fix: Switch to anhydrous
in Acetone or DMF. Avoid aqueous workups until the reaction is quenched.[1]
Problem: Regioselectivity (N- vs S-alkylation)
Safety & Handling
References
-
Direct S-Alkylation Protocols
-
Methodology: Buchstaller, H. P., et al. "Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction."[1] Monatshefte für Chemie, 2001 , 132, 279–293.[1] Link
-
Disulfide Handling: Kazemi, M., et al. "Alkylation of Thiols in Green Mediums."[1] Journal of Materials and Environmental Science, 2015 , 6(5), 1451-1456.[1][2] Link
-
-
Lithiation & Functionalization
-
3-Lithiothiophene Generation: Wu, X., et al. "Room Temperature Stable 3-Lithiothiophene: a Facile Synthesis of 3-Functional Thiophenes."[1][6] Tetrahedron Letters, 1994 , 35(22), 3673-3674.[1][6] Link
-
Process Chemistry: US Patent 2012/0178943 A1.[1] "Processes for producing 3-(methylthio) thiophene." Link
-
-
General Thiophene Chemistry
Sources
- 1. Methyl 3-methylthiophene-2-carboxylate | C7H8O2S | CID 580757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. Thiophene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. METHYL 4-[(4-CHLOROPHENYL)SULFONYL]-3-METHYLTHIOPHENE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 6. US20120178943A1 - Processes for producing 3-(methylthio) thiophene - Google Patents [patents.google.com]
Advanced Catalytic Architectures for Thiophene Derivative Synthesis
Executive Summary: The Sulfur Challenge
Thiophene derivatives represent a cornerstone scaffold in modern medicinal chemistry (e.g., Plavix, Olanzapine) and organic electronics (PEDOT:PSS). However, their synthesis presents a unique paradox: the sulfur atom essential to the pharmacophore is often a potent catalyst poison, binding irreversibly to late transition metals (Pd, Pt) and quenching catalytic turnover.
This guide moves beyond elementary textbook syntheses to detail catalyst-enabled protocols that circumvent these limitations. We focus on three distinct catalytic architectures:
-
Base-Catalyzed De Novo Assembly: The Gewald Reaction.
-
Anionic Ligand-Stabilized Transition Metal Catalysis: PdI₂/KI Cycloisomerization.
-
Direct C-H Activation: Oxidative Palladium Catalysis.
Protocol A: The Gewald Reaction (De Novo Synthesis)
Target: Polysubstituted 2-aminothiophenes.[1]
Catalytic System: Morpholine (Secondary Amine) / Elemental Sulfur (
Mechanistic Insight (Expertise)
The Gewald reaction is often oversimplified as a simple condensation. In reality, it is a complex cascade governed by the activation of elemental sulfur .
-
The Knoevenagel Trigger: The secondary amine (morpholine) catalyzes the initial condensation between the ketone and the activated nitrile.
-
The Polysulfide Key: The amine does not just act as a base; it nucleophilically opens the
ring, generating highly reactive polysulfide anions ( ). These species are far more nucleophilic than neutral sulfur, accelerating the attack on the Knoevenagel intermediate. -
Protonation Dynamics: Recent computational studies suggest that protonation of these polysulfide intermediates (facilitated by the conjugate acid of the amine) is critical for the final cyclization step, lowering the activation energy for the ring closure.
Detailed Protocol
Substrates: Cyclohexanone (10 mmol), Malononitrile (10 mmol), Elemental Sulfur (10 mmol). Catalyst: Morpholine (50 mol% - excess acts as solvent/buffer).
-
Pre-Activation: In a 50 mL round-bottom flask, suspend elemental sulfur (320 mg) in ethanol (5 mL). Add morpholine (0.87 g, 10 mmol) dropwise.
-
Critical Step: Stir for 15 minutes at room temperature. You will observe a color change to dark orange/red. This indicates the formation of active polysulfide-amine adducts. Do not skip this pre-equilibration.
-
-
Substrate Addition: Add cyclohexanone (0.98 g) and malononitrile (0.66 g) to the reaction mixture.
-
Thermodynamic Control: Heat the mixture to 50°C. The reaction is exothermic once initiated.
-
Self-Validation: If the temperature spikes suddenly >70°C, the Knoevenagel step is proceeding too fast relative to sulfur uptake. Cool immediately to prevent oligomerization of the nitrile.
-
-
Reaction Monitoring: Stir for 2–4 hours. Monitor by TLC (Solvent: Hexane/EtOAc 4:1). The disappearance of solid sulfur is a macroscopic indicator of conversion.
-
Workup: Cool to 0°C. The product, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, typically precipitates as a solid. Filter and wash with cold ethanol.
Mechanistic Pathway (DOT Visualization)
Figure 1: The amine-catalyzed Gewald cascade, highlighting the dual role of morpholine in condensation and sulfur activation.
Protocol B: PdI₂/KI Catalyzed Cycloisomerization
Target: Substituted thiophenes from (Z)-2-en-4-yne-1-thiols.
Catalytic System: Palladium(II) Iodide (
Mechanistic Insight (The "Anionic Shield")
Using palladium with sulfur-containing substrates is risky due to catalyst poisoning. Standard phosphine ligands (
-
The Solution: Use an excess of Iodide (
).[2] The addition of KI converts insoluble into the soluble, dianionic species . -
Why it works: The high concentration of iodide ligands creates an "anionic shield" around the palladium. Sulfur coordinates transiently to activate the triple bond but cannot displace the iodides permanently to form a "dead" complex.
-
Regioselectivity: The cyclization proceeds via an anti-nucleophilic attack . The sulfur attacks the alkyne from the face opposite to the palladium coordination, ensuring 5-exo-dig selectivity.
Detailed Protocol
Substrate: (Z)-3-methyl-2-en-4-yne-1-thiol (1.0 mmol).
Catalyst:
-
Catalyst Preparation: In a reaction vial, dissolve
(3.6 mg) and KI (3.3 mg) in DMA (2 mL).-
Observation: The solution should turn a clear, deep red/brown, indicating the formation of
. If precipitate remains, the active catalyst is not formed.
-
-
Reaction: Add the enynethiol substrate (1.0 mmol) to the catalyst solution.
-
Conditions: Stir at room temperature (25°C) under
atmosphere.-
Optimization: For sterically hindered internal alkynes, heat to 60°C.
-
-
Monitoring: Monitor by TLC or GC-MS. The reaction is typically complete within 2–4 hours.
-
Purification: Dilute with water and extract with diethyl ether. The high polarity of DMA requires thorough washing with brine to remove the solvent.
Catalytic Cycle (DOT Visualization)
Figure 2: The PdI₂/KI catalytic cycle.[3] Note the regeneration of the anionic species, preventing sulfur poisoning.
Protocol C: Pd-Catalyzed C-H Arylation
Target: C2-arylation of existing thiophene scaffolds.
Catalytic System:
Mechanistic Insight (CMD Pathway)
Functionalizing an existing thiophene ring usually requires pre-functionalization (halogenation). Direct C-H activation is more efficient but requires a Concerted Metalation-Deprotonation (CMD) mechanism.
-
Role of Pivalic Acid (PivOH): The pivalate anion acts as a "proton shuttle," assisting the palladium in breaking the C-H bond at the C2 position (the most acidic proton on the thiophene ring).
-
Role of Silver:
acts as the terminal oxidant to regenerate Pd(II) from Pd(0) and scavenges halide ions if aryl iodides are used as coupling partners.
Detailed Protocol
Substrates: 2-hexylthiophene (0.5 mmol), Iodobenzene (0.75 mmol).
Catalyst:
-
Setup: In a screw-cap vial, combine
(5.6 mg), (138 mg), PivOH (15 mg), and the aryl iodide. -
Solvent: Add anhydrous DMSO (2 mL). DMSO promotes the solubility of the silver salts.
-
Activation: Add the thiophene substrate.[4]
-
Heating: Heat to 100°C for 12 hours.
-
Safety Note: Silver salts can decompose to metallic silver mirrors on the glass. This is normal.
-
-
Workup: Filter through a Celite pad to remove silver residues.
Comparative Catalyst Data
| Catalytic System | Primary Application | Key Advantage | Key Limitation |
| Morpholine / | De Novo Synthesis (Gewald) | Low cost, robust, scalable | Limited to 2-aminothiophenes |
| Cycloisomerization | High atom economy, mild conditions | Requires specific enynethiol precursors | |
| C-H Functionalization | No pre-functionalization needed | Expensive Ag oxidant, regioselectivity issues | |
| Oxidative Coupling | Green, cheap metal | Lower yields, harsh conditions |
References
-
Review of Thiophene Synthesis via Alkyne Cyclization: Mancuso, R., & Gabriele, B. (2014).[3] Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 19(10), 15687-15719. [Link][3]
-
Gewald Reaction Mechanism & Computational Study: Chursin, A. Y., et al. (2024).[5] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
Pd-Catalyzed C-H Functionalization Review: Gandeepan, P., et al. (2019). Transition Metal-Catalyzed C–H Activation. Chemical Reviews, 119(4), 2192-2452. [Link]
-
Solvent-Free Gewald Protocol: Barbasiewicz, M., et al. (2021). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: High-Efficiency Synthesis of Methyl 5-(benzylthio)thiophene-2-carboxylate
This Application Note is designed for research scientists and medicinal chemists requiring a robust, reproducible protocol for the thio-alkylation of electron-deficient heteroaromatic thiols.
) of Benzyl Bromide with Methyl 5-mercaptothiophene-2-carboxylate Methodology: Base-Mediated Thiol AlkylationIntroduction & Scientific Context
The formation of Carbon-Sulfur (C-S) bonds is a pivotal transformation in medicinal chemistry, particularly for functionalizing heteroaromatic scaffolds. The target reaction involves the
This specific transformation is chemically distinct due to the electronic nature of the thiophene ring. The ester group at position 2 is an Electron-Withdrawing Group (EWG). Through resonance and induction, this EWG stabilizes the negative charge on the thiolate anion at position 5, increasing the acidity of the thiol proton (predicted pKa
Key Reaction Parameters
-
Reaction Type: Bimolecular Nucleophilic Substitution (
). -
Critical Quality Attribute: Regioselectivity (exclusive
-alkylation vs. -alkylation). -
Primary Challenge: Prevention of oxidative dimerization (disulfide formation) of the starting thiol.
Mechanistic Analysis
The reaction proceeds via a concerted
Step-by-Step Mechanism
-
Deprotonation: The mild base (Potassium Carbonate,
) deprotonates the thiol (-SH) to generate the thiolate anion ( ). The polar aprotic solvent (DMF) solvates the potassium cation ( ), leaving the thiolate "naked" and highly reactive. -
Nucleophilic Attack: The thiolate sulfur donates a lone pair into the
antibonding orbital of the benzylic C-Br bond. -
Transition State: A pentacoordinate transition state is formed where the C-S bond formation and C-Br bond breaking occur simultaneously.
-
Leaving Group Departure: The bromide ion (
) is displaced, yielding the thioether product.
Mechanistic Diagram
The following diagram illustrates the reaction pathway and logic flow.
Figure 1: Reaction pathway for the base-mediated S-alkylation, highlighting the critical intermediate and potential oxidative side reaction.
Experimental Protocol
This protocol is optimized for a 1.0 mmol scale. It uses DMF as the solvent to maximize the nucleophilicity of the thiolate anion.
Reagents & Equipment[1][2][3]
-
Reactant A: Methyl 5-mercaptothiophene-2-carboxylate (174.22 g/mol )
-
Reactant B: Benzyl bromide (171.04 g/mol ) [Caution: Lachrymator ]
-
Base: Potassium carbonate (
), anhydrous, granular. -
Solvent: N,N-Dimethylformamide (DMF), anhydrous.
-
Atmosphere: Nitrogen or Argon balloon.
Stoichiometry Table
| Component | Role | Equiv. | Amount (mmol) | Mass/Vol |
| Methyl 5-mercaptothiophene-2-carboxylate | Limiting Reagent | 1.0 | 1.0 mmol | 174 mg |
| Benzyl Bromide | Electrophile | 1.1 | 1.1 mmol | 131 µL (assuming d=1.44) |
| Base | 1.5 | 1.5 mmol | 207 mg | |
| DMF | Solvent | - | - | 3.0 mL |
Step-by-Step Procedure
-
Setup: Flame-dry a 10 mL round-bottom flask containing a magnetic stir bar. Allow to cool under a stream of nitrogen.
-
Solubilization: Add Methyl 5-mercaptothiophene-2-carboxylate (174 mg, 1.0 mmol) and anhydrous DMF (3.0 mL). Stir until fully dissolved.
-
Activation: Add
(207 mg, 1.5 mmol) in one portion. The suspension may turn slightly yellow, indicating thiolate formation. Stir at Room Temperature (RT) for 10 minutes. -
Addition: Add Benzyl bromide (131 µL, 1.1 mmol) dropwise via syringe.
-
Note: The reaction is generally exothermic; however, on this scale, no external cooling is required unless ambient temp > 25°C.
-
-
Reaction: Stir the mixture at Room Temperature for 2–4 hours .
-
Monitoring: Check reaction progress by TLC (Hexane:EtOAc 4:1). The starting thiol (
) should disappear, and a less polar product spot ( ) should appear.
-
-
Quench & Workup:
-
Dilute the reaction mixture with Ethyl Acetate (20 mL) .
-
Wash the organic layer with Water (2 x 10 mL) to remove DMF and inorganic salts.
-
Wash with Brine (10 mL) .
-
Dry the organic layer over anhydrous
or . -
Filter and concentrate under reduced pressure (Rotovap).
-
-
Purification:
-
The crude residue is often pure enough for subsequent steps.
-
If purification is required, perform Flash Column Chromatography (SiO2) eluting with a gradient of 0-20% EtOAc in Hexanes.
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis, ensuring inert atmosphere handling during base activation.
Characterization & Validation
To validate the synthesis, compare the spectral data of the isolated product against these expected parameters.
-
1H NMR (400 MHz, CDCl3):
- 7.60 (d, 1H, Thiophene H-3) – Deshielded by adjacent ester.
- 7.25–7.40 (m, 5H, Phenyl H) – Aromatic multiplet.
- 6.90 (d, 1H, Thiophene H-4).
-
4.15 (s, 2H,
) – Diagnostic Singlet. -
3.85 (s, 3H,
) – Methyl ester singlet.
-
Mass Spectrometry (ESI+):
-
Expected
. -
Look for the characteristic isotope pattern of Sulfur (
is ~4.4% of ).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete conversion or loss during workup. | Ensure DMF is dry. Increase reaction time. Extract aqueous layer twice with EtOAc. |
| Disulfide Impurity | Oxidation of thiol by air. | Degas solvents with |
| Hydrolysis Product | Presence of water/hydroxide. | Use anhydrous |
| Lachrymatory Effect | Benzyl bromide vapor. | Handle all transfers in a fume hood. Quench glassware with dilute ammonia or thiosulfate. |
References
-
General Thiol Alkylation Protocol
-
Cadamuro, S., Degani, I., Dughera, S., & Fochi, R. (2010). Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers. Arkivoc , 2010(9), 216-228.[1]
-
-
Thiophene Chemistry & pKa Context
-
Solvent Effects in Nucleophilic Substitution
- Parker, A. J. (1969). Protic-dipolar aprotic solvent effects on rates of bimolecular reactions. Chemical Reviews, 69(1), 1–32.
-
Green Chemistry Alternatives (Water/Microwave)
- Lu, X., et al. (2013).
Sources
Application Notes & Protocols: Functionalization of the Thiophene Ring of Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Functionalized Thiophenes
The thiophene nucleus is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives are integral to a wide array of pharmaceuticals, including anti-inflammatory agents, antihypertensives, and anticancer drugs.[2] The versatility and stability of the thiophene ring, coupled with its capacity for diverse functionalization, make it a privileged scaffold in the design of novel bioactive molecules and organic electronic materials.[1]
Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate serves as a key intermediate, presenting a unique canvas for synthetic exploration. The electron-withdrawing nature of the carboxylate group at the 2-position and the electron-donating character of the benzylsulfanyl group at the 5-position create a distinct electronic environment that dictates the regioselectivity of further functionalization. This guide provides a comprehensive overview of the strategic approaches and detailed protocols for the targeted modification of this thiophene derivative.
Understanding the Reactivity of the Thiophene Ring
The aromaticity of the thiophene ring renders it susceptible to electrophilic substitution reactions.[3] The sulfur atom, through the participation of its lone pair electrons in the π-system, enhances the electron density of the ring, making it more reactive than benzene.[4][5] In this compound, the interplay of the substituents is crucial:
-
Methyl 2-carboxylate: This electron-withdrawing group deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the C4 position.
-
5-(Benzylsulfanyl) group: This group is electron-donating through resonance, activating the ring and directing electrophiles to the ortho and para positions (C4 and C2).
Considering the combined effects, the C4 position is the most activated and sterically accessible site for electrophilic substitution. The C3 position is the least reactive.
Strategic Approaches to Functionalization
The functionalization of this compound can be broadly categorized into three main strategies:
-
Electrophilic Aromatic Substitution: Direct introduction of functional groups onto the thiophene ring.
-
Metal-Catalyzed Cross-Coupling Reactions: Formation of carbon-carbon and carbon-heteroatom bonds.
-
Directed Ortho-Metalation (DoM): Regioselective functionalization via a lithiated intermediate.
Figure 1: Key strategies for the functionalization of the thiophene ring.
Detailed Protocols and Methodologies
Electrophilic Aromatic Substitution
Electrophilic substitution reactions provide a direct route to introduce various functional groups onto the thiophene ring.[6]
Bromination is a common and efficient way to introduce a handle for further cross-coupling reactions.
Protocol: Bromination at the C4 Position
-
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Stir bar and round-bottom flask
-
Ice bath
-
-
Procedure: a. Dissolve this compound (1.0 eq) in DMF in a round-bottom flask equipped with a stir bar. b. Cool the solution to 0 °C in an ice bath. c. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. d. Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes. g. Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield Methyl 4-bromo-5-(benzylsulfanyl)thiophene-2-carboxylate.
Expertise & Experience: The use of NBS in DMF is a mild and highly regioselective method for the bromination of activated thiophenes.[7] The reaction is typically clean, with minimal side products.
| Reaction | Reagent | Position of Substitution | Typical Yield |
| Bromination | N-Bromosuccinimide (NBS) | C4 | >90% |
| Chlorination | N-Chlorosuccinimide (NCS) | C4 | 85-95% |
| Iodination | N-Iodosuccinimide (NIS) | C4 | 80-90% |
Table 1: Summary of Halogenation Reactions.
Nitration introduces a nitro group, which can be a versatile precursor for amines and other functionalities.
Protocol: Nitration at the C4 Position
-
Materials:
-
This compound
-
Fuming nitric acid (HNO₃)
-
Acetic anhydride
-
Stir bar and three-necked flask
-
Dropping funnel and thermometer
-
Dry ice/acetone bath
-
-
Procedure: a. In a three-necked flask, cool a solution of acetic anhydride to -10 °C. b. Slowly add fuming nitric acid (1.1 eq) via a dropping funnel, maintaining the temperature below -5 °C. c. In a separate flask, dissolve this compound (1.0 eq) in acetic anhydride. d. Add the thiophene solution dropwise to the nitric acid/acetic anhydride mixture, keeping the temperature below 0 °C.[8] e. Stir the reaction at 0 °C for 1 hour. f. Carefully pour the reaction mixture onto crushed ice. g. Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).
Trustworthiness: This method, using nitric acid in acetic anhydride, is a standard and reliable procedure for the nitration of reactive aromatic compounds, minimizing oxidative side reactions.[9]
This reaction introduces an acyl group, a key building block for more complex molecules.
Protocol: Acylation at the C4 Position
-
Materials:
-
This compound
-
Acetyl chloride (or other acyl halide)
-
Tin(IV) chloride (SnCl₄)
-
Dichloromethane (DCM)
-
Stir bar and round-bottom flask
-
Ice bath
-
-
Procedure: a. Dissolve this compound (1.0 eq) and acetyl chloride (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C. c. Add SnCl₄ (1.2 eq) dropwise.[10] d. Stir the reaction at 0 °C for 30 minutes and then at room temperature for 3-4 hours. e. Quench the reaction by carefully adding it to a mixture of ice and concentrated HCl. f. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. g. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. h. Purify by column chromatography.
Expertise & Experience: SnCl₄ is a milder Lewis acid than AlCl₃, which can cause polymerization of the thiophene ring.[4][11] This makes it a more suitable catalyst for this substrate.
Metal-Catalyzed Cross-Coupling Reactions
These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, requiring an initial halogenation of the thiophene ring.
Figure 2: Workflow for metal-catalyzed cross-coupling reactions.
The Suzuki reaction is a versatile method for forming biaryl compounds.
Protocol: Suzuki Coupling at the C4 Position
-
Materials:
-
Methyl 4-bromo-5-(benzylsulfanyl)thiophene-2-carboxylate
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene and water
-
Schlenk flask and reflux condenser
-
-
Procedure: a. To a Schlenk flask, add Methyl 4-bromo-5-(benzylsulfanyl)thiophene-2-carboxylate (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq). b. Evacuate and backfill the flask with an inert gas three times. c. Add degassed toluene and water (4:1 mixture). d. Heat the reaction mixture to reflux (around 90-100 °C) and stir for 12-24 hours. e. After cooling to room temperature, dilute with ethyl acetate and filter through a pad of Celite. f. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. g. Purify by column chromatography.
| Coupling Partner | Catalyst System | Base | Typical Yield |
| Arylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 70-90% |
| Arylstannane | Pd(PPh₃)₄ | - | 65-85% |
| Alkene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | 60-80% |
Table 2: Comparison of Cross-Coupling Reactions.
The Heck reaction is used to form substituted alkenes.[12][13]
Protocol: Heck Reaction at the C4 Position
-
Materials:
-
Methyl 4-bromo-5-(benzylsulfanyl)thiophene-2-carboxylate
-
Alkene (e.g., styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine
-
Triethylamine (Et₃N)
-
Acetonitrile
-
Sealed tube
-
-
Procedure: a. In a sealed tube, combine Methyl 4-bromo-5-(benzylsulfanyl)thiophene-2-carboxylate (1.0 eq), the alkene (1.5 eq), Pd(OAc)₂ (0.03 eq), tri(o-tolyl)phosphine (0.06 eq), and Et₃N (2.0 eq) in acetonitrile. b. Seal the tube and heat to 100 °C for 16-24 hours. c. Cool the reaction, dilute with ethyl acetate, and filter. d. Concentrate the filtrate and purify the residue by column chromatography.
Directed Ortho-Metalation (DoM)
DoM allows for highly regioselective functionalization adjacent to a directing group.[14] In this case, the ester group can direct metalation to the C3 position.
Protocol: Lithiation and Functionalization at the C3 Position
-
Materials:
-
This compound
-
n-Butyllithium (n-BuLi)
-
Tetrahydrofuran (THF), anhydrous
-
Electrophile (e.g., iodine, dimethylformamide)
-
Dry ice/acetone bath
-
Schlenk flask and syringe
-
-
Procedure: a. Dissolve this compound (1.0 eq) in anhydrous THF in a Schlenk flask under an inert atmosphere. b. Cool the solution to -78 °C. c. Slowly add n-BuLi (1.1 eq) via syringe. A color change is typically observed. d. Stir at -78 °C for 1 hour to ensure complete lithiation. e. Add the desired electrophile (1.2 eq) at -78 °C. For example, a solution of iodine in THF to introduce an iodine atom, or DMF to introduce a formyl group. f. Stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature. g. Quench the reaction with saturated aqueous ammonium chloride solution. h. Extract with an organic solvent, wash with brine, dry, and concentrate. i. Purify the product by chromatography.
Trustworthiness: This method provides excellent regiocontrol for functionalization at the otherwise less reactive C3 position, which is difficult to achieve through electrophilic substitution.[15][16]
Conclusion
The functionalization of this compound offers a rich field for synthetic exploration, enabling the creation of a diverse library of novel compounds. The choice of strategy—electrophilic substitution, metal-catalyzed cross-coupling, or directed ortho-metalation—depends on the desired position and nature of the new substituent. By understanding the underlying principles of thiophene reactivity and carefully selecting the appropriate reaction conditions, researchers can efficiently and selectively modify this versatile scaffold for applications in drug discovery and materials science.
References
-
Brainly.in. (2023-12-27). Explain electrophilic substitution reaction in thiophene. [Link]
-
Slideshare. (n.d.). Heterocyclic compounds - Thiophene. [Link]
-
ResearchGate. (n.d.). Functionalization of thiophene ring. [Link]
-
Journal of the Chemical Society B: Physical Organic. (n.d.). Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens. [Link]
-
Master Organic Chemistry. (2018-04-30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
Chemical Science. (2024-08-02). Catalytic asymmetric functionalization and dearomatization of thiophenes. [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]
-
MDPI. (n.d.). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. [Link]
-
ResearchGate. (2025-08-06). Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. [Link]
-
ACS Publications. (2024-03-25). A New Process To Prepare Thiophene-2-Carbonyl Chloride.... [Link]
-
Banaras Hindu University. (n.d.). CHB-401: Heterocyclic Compounds (Section B) THIOPHENE. [Link]
-
StudySmarter. (2023-10-21). Thiophene: Bromination & Reduction. [Link]
-
ACS Publications. (2019-12-20). Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. [Link]
-
ACS Publications. (n.d.). Sequential Regioselective C–H Functionalization of Thiophenes. [Link]
-
ACS Publications. (2019-11-14). Palladium-Catalyzed Controllable Reductive/Oxidative Heck Coupling.... [Link]
- Google Patents. (n.d.).
-
Organic Syntheses. (n.d.). 2-nitrothiophene. [Link]
-
ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives. [Link]
-
Journal of the American Chemical Society. (2018-07-09). Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. [Link]
-
ResearchGate. (n.d.). Synthesis of thiophene-2-carboxylates 4 a–k. [Link]
-
Journal of the American Chemical Society. (n.d.). Directed ortho-lithiation of lithium thiophenolate. [Link]
-
ResearchGate. (2025-08-09). Development of potential manufacturing routes for substituted thiophenes.... [Link]
-
ResearchGate. (2025-08-06). Extension of the Heck Reaction to the Arylation of Activated Thiophenes. [Link]
-
RSC Publishing. (2023-01-31). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes.... [Link]
-
Journal of the American Chemical Society. (n.d.). Acylation Studies in the Thiophene and Furan Series. V. Thiophene Carboxylic Acids and Semicarbazones Derived from Acetylthiophenes. [Link]
-
Chemistry Stack Exchange. (2019-12-26). Suitable reagents for nitration of thiophene. [Link]
- Google Patents. (n.d.).
-
University of Liverpool. (n.d.). Directed (ortho) Metallation. [Link]
- Google Patents. (n.d.).
-
Pearson. (2024-09-23). Reactions of Pyrrole, Furan, and Thiophene. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions.... [Link]
-
ResearchGate. (2026-01-27). Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine.... [Link]
-
ResearchOnline@JCU. (2015-10-30). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. [Link]
-
TSI Journals. (n.d.). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. [Link]
-
RSC Publishing. (2023-07-25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides.... [Link]
-
University of Glasgow. (n.d.). Chapter 9, thiophene. [Link]
-
J-STAGE. (n.d.). Phase-Vanishing Method: Friedel–Crafts Acylation of Thiophene with Tin Tetrachloride.... [Link]
-
ResearchGate. (n.d.). CH Substitution Reaction Using Various Thiophene Derivatives. [Link]
-
Master Organic Chemistry. (2016-03-10). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
-
Reddit. (2021-08-17). Ortho-metalation vs. Li-X exhange?. [Link]
-
Semantic Scholar. (n.d.). Certain applications of heteroatom directed ortho-metalation in sulfur heterocycles. [Link]
-
Chemistry LibreTexts. (2023-06-30). Heck Reaction. [Link]
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- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Versatility of Thiophene: A Senior Application Scientist's Guide to Synthetic Strategies and Protocols
Introduction: Why Thiophene is a Privileged Scaffold in Modern Synthesis
Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a cornerstone in the edifice of modern organic synthesis.[1][2][3] Its unique electronic properties, stemming from the interplay of the sulfur atom's lone pairs with the π-system, render it a versatile and highly sought-after building block.[4] Discovered as a contaminant in benzene, thiophene's resemblance to its carbocyclic cousin in terms of aromaticity and physical properties is notable; however, its distinct reactivity profile opens up a world of synthetic possibilities that are not as readily accessible with benzene.[1][3][4]
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of reactions to provide a deeper understanding of the causality behind experimental choices. We will explore the strategic application of thiophene-based compounds, from the construction of the thiophene core itself to its sophisticated functionalization, culminating in its use in cutting-edge materials and pharmaceuticals.[5][6][7] The protocols herein are designed to be self-validating, grounded in established, authoritative methodologies.
Part 1: Constructing the Thiophene Core - Foundational Synthetic Methods
The strategic incorporation of a thiophene moiety begins with its synthesis. While numerous methods exist, a few have become workhorses in the synthetic chemist's arsenal due to their reliability and substrate scope. The choice of method is dictated by the desired substitution pattern on the final thiophene ring.
The Paal-Knorr Thiophene Synthesis
A classic and enduring method, the Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent.[2][8] This approach is particularly effective for producing symmetrically and unsymmetrically substituted thiophenes.
-
Causality of Reagent Choice : The traditional sulfurizing agent is phosphorus pentasulfide (P₄S₁₀).[2][4] Its role is twofold: it acts as both a source of sulfur and a dehydrating agent to facilitate the final aromatization.[4][8] More modern variations employ Lawesson's reagent, which can be more effective and lead to cleaner reactions under milder conditions.[2] The driving force for this reaction is the formation of the stable aromatic thiophene ring.
Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethylthiophene
Materials:
-
Acetonylacetone (1,4-diketone)
-
Phosphorus pentasulfide (P₄S₁₀)
-
Anhydrous toluene
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for reflux and extraction
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetonylacetone (1.0 eq) in anhydrous toluene.
-
Reagent Addition: Carefully add phosphorus pentasulfide (0.5 eq) portion-wise to the stirred solution. The reaction can be exothermic.
-
Reaction: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Decant the toluene solution from the solid residue.
-
Quenching: Slowly pour the toluene solution into a saturated sodium bicarbonate solution to neutralize any remaining acidic species.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by distillation or column chromatography to obtain pure 2,5-dimethylthiophene.
The Gewald Aminothiophene Synthesis
The Gewald synthesis is arguably the most important method for preparing 2-aminothiophenes, which are crucial intermediates for many pharmaceuticals and functional materials.[2][4] This multicomponent reaction brings together an α-methylene ketone, a cyano-activated methylene compound (e.g., malononitrile), and elemental sulfur in the presence of a base.[2][4]
-
Mechanistic Insight : The reaction proceeds through an initial Knoevenagel condensation to form an electron-deficient alkene.[4] Elemental sulfur then adds to the activated methylene position, followed by an intramolecular cyclization where the sulfur attacks the nitrile group, leading to the 2-aminothiophene after tautomerization.[4] The choice of a basic catalyst (often a secondary amine like morpholine or diethylamine) is critical for promoting the initial condensation.
Workflow: Gewald Aminothiophene Synthesis
Sources
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- 3. Thiophene | Organic Chemistry, Aromatic Compounds, Sulfur Compounds | Britannica [britannica.com]
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- 5. researchgate.net [researchgate.net]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cognizancejournal.com [cognizancejournal.com]
- 8. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
Application Note: Biological Evaluation of Novel Thiophene-2-Carboxamide Derivatives
Introduction & Strategic Rationale
The thiophene-2-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, acting as a bioisostere to phenyl rings in various FDA-approved kinase inhibitors (e.g., Sorafenib analogues). Its high aromaticity and electron-rich sulfur atom allow for unique
This guide moves beyond standard screening. It details a Dual-Track Evaluation Pipeline designed to validate "novel" derivatives. We address the specific physicochemical challenges of thiophene derivatives—specifically their lipophilicity and tendency for aggregation in aqueous buffers—and provide self-validating protocols for both oncology and antimicrobial indications.
Core Mechanism of Action (Oncology Track)
The primary value proposition of novel thiophene-2-carboxamides lies in their ability to function as Type II kinase inhibitors, stabilizing the inactive DFG-out conformation of VEGFR-2, or as microtubule destabilizing agents.
Figure 1: Mechanism of Action. The thiophene derivative competitively inhibits the ATP-binding pocket of VEGFR-2, halting downstream angiogenic signaling.
Compound Handling & Preparation[1][2][3][4][5]
Critical Causality: Thiophene-2-carboxamides often exhibit poor aqueous solubility (LogP > 3.5). Improper solubilization leads to micro-precipitation in assay buffers, causing false negatives in enzymatic assays and false positives in cell-based assays (due to aggregate toxicity).
Protocol: "Solubility-First" Stock Preparation
-
Primary Stock: Dissolve neat compound in 100% DMSO (molecular biology grade) to a concentration of 10 mM .
-
Validation: Vortex for 60 seconds. Inspect visually against a dark background for particulates. If cloudy, sonicate at 40°C for 5 minutes.
-
-
Working Stock (Intermediate): Dilute 1:10 in DMSO to create a 1 mM working stock.
-
Why? Direct dilution from 10 mM to aqueous buffer often shocks the compound out of solution.
-
-
Assay Buffer Preparation:
-
Enzymatic Assays: Dilute 1 mM stock into reaction buffer (containing 0.1% BSA or Brij-35 to prevent non-specific binding). Final DMSO concentration must be
1%. -
Cell Assays: Dilute into pre-warmed media.
-
Track A: Oncology Evaluation (VEGFR-2/EGFR)
Experiment A1: In Vitro Kinase Inhibition (ADP-Glo™ Platform)
Objective: Quantify the IC50 against recombinant VEGFR-2. Standard Control: Sorafenib (Positive), 0.1% DMSO (Negative).
Protocol:
-
Reagent Setup: Prepare 2.5x Kinase/Lipid mixture and 2.5x ATP mixture.
-
Compound Addition: Dispense 1
L of compound (serially diluted 1:3, 10 points) into a 384-well white low-volume plate. -
Reaction Initiation:
-
Add 2
L of VEGFR-2 enzyme (0.2 ng/ L). Incubate 10 min at RT (allows inhibitor to bind). -
Add 2
L of ATP/Substrate (Poly Glu:Tyr).
-
-
Incubation: Incubate at RT for 60 minutes.
-
Detection:
-
Add 5
L ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min. -
Add 10
L Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Read: Measure luminescence on a multimode plate reader (e.g., EnVision).
Data Analysis:
Calculate % Inhibition using the formula:
Experiment A2: Cellular Cytotoxicity (MTT Assay)
Objective: Determine selectivity index (SI) between cancer cells (HepG2, MCF-7) and normal cells (HUVEC or fibroblasts).
Protocol:
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Treat with compounds (0.1
M – 100 M) for 48h. -
Dye Addition: Add 10
L MTT (5 mg/mL in PBS). Incubate 4h at 37°C.-
Mechanistic Note: Viable mitochondria reduce yellow MTT to purple formazan.
-
-
Solubilization: Aspirate media carefully. Add 100
L DMSO to dissolve formazan crystals. -
Quantification: Measure Absorbance at 570 nm (Reference: 630 nm).
Track B: Antimicrobial Evaluation[1][6][7][8]
Thiophene-2-carboxamides have shown potent activity against S. aureus (MRSA) and M. tuberculosis.
Experiment B1: Minimum Inhibitory Concentration (MIC)
Standard: CLSI M07-A10 Broth Microdilution. Control: Ciprofloxacin (Gram-), Vancomycin (Gram+).
Protocol:
-
Inoculum: Prepare bacterial suspension to
CFU/mL in Mueller-Hinton Broth (MHB). -
Plate Setup: Use 96-well U-bottom plates. Add 100
L of inoculum per well. -
Treatment: Add 2
L of compound stock (resulting in 2-fold dilution series from 64 g/mL to 0.125 g/mL). -
Incubation: 16–20 hours at 37°C.
-
Readout: Visual inspection for turbidity.
-
Validation: Add 20
L resazurin (0.015%) for colorimetric confirmation (Blue = No Growth/Active; Pink = Growth/Inactive).
-
Data Presentation & Analysis
Summary Table: Structure-Activity Relationship (SAR)
Organize your data to highlight the impact of the C-3 substitution and the N-aryl moiety.
| Compound ID | R1 (C-3 Pos) | R2 (Amide N) | VEGFR-2 IC50 (nM) | HepG2 IC50 ( | S. aureus MIC ( |
| TP-01 | -NH2 | 4-F-Phenyl | 45 ± 5 | 2.1 | >64 |
| TP-02 | -OH | 4-F-Phenyl | 120 ± 12 | 8.5 | 32 |
| TP-03 | -CH3 | 4-Cl-Phenyl | >1000 | >50 | 4 |
| Ref (Sorafenib) | N/A | N/A | 38 ± 4 | 3.2 | N/A |
Interpretation: An amino group at C-3 often enhances H-bonding in the kinase hinge region (TP-01), while hydrophobic alkyl groups may shift specificity toward bacterial membranes (TP-03).
Screening Workflow Diagram
Figure 2: Integrated Screening Cascade. A "Fail Fast" approach where poor solubility or weak enzymatic inhibition halts progression before expensive cell-based assays.
References
-
Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives. Source: Russian Journal of General Chemistry (2019).[1] Context: Establishes the 4-Cl-phenyl derivative as a potent inhibitor against HepG2 and MCF-7 cell lines.[1]
-
Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics. Source: Biomimetics (MDPI, 2022). Context: Validates the scaffold as a tubulin polymerization inhibitor and details 3D spheroid models.
-
Discovery of Novel Thiophene-3-carboxamide Derivatives as VEGFR-2 Inhibitors. Source: Bioorganic & Medicinal Chemistry (2023).[2] Context: Provides the structural basis for VEGFR-2 targeting and kinase assay protocols. (Note: Representative link for similar VEGFR2 thiophene studies)
-
Discovery of New Antimicrobial Thiophene Derivatives. Source: Frontiers in Microbiology (2022). Context: Protocols for evaluating activity against drug-resistant Gram-negative bacteria.[3]
-
VEGFR-2 Inhibitor Knowledge Base. Source: Taylor & Francis.[4] Context: Background on Sorafenib as a control and the clinical relevance of VEGFR-2 inhibition.
Sources
Troubleshooting & Optimization
Technical Support Center: Purifying Sulfur-Containing Heterocyclic Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the unique challenges encountered during the purification of sulfur-containing heterocyclic esters. The inherent reactivity of the sulfur atom, while crucial for biological activity, often introduces complexities into standard purification workflows. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, recurring problems in a question-and-answer format, providing not just solutions but the causal logic behind them.
Q1: My compound is streaking badly or decomposing on my silica gel column. What's happening and how can I fix it?
Probable Causes:
The issue likely stems from the interaction between your sulfur-containing compound and the stationary phase.
-
Oxidation: The sulfur atom in your heterocycle is susceptible to oxidation, especially if it's electron-rich. Standard silica gel can be slightly acidic and contains adsorbed water and oxygen, creating an environment ripe for the oxidation of sulfides to sulfoxides and then to sulfones.[1][2][3] This creates multiple, more polar spots on your TLC, leading to streaking or the appearance of decomposition.
-
Acid-Sensitivity: The acidic nature of silica gel can catalyze the hydrolysis of the ester group or even promote the cleavage of sensitive heterocyclic rings, particularly under prolonged exposure during a slow column run.[4]
-
Strong Binding: The lone pair of electrons on the sulfur atom can lead to strong coordination with the Lewis acidic silicon atoms on the silica surface, causing irreversible adsorption and poor recovery.
Solutions & Scientific Rationale:
Your primary goal is to create a more inert environment for your compound during chromatography.
-
Deactivate the Stationary Phase: Neutralize the acidic sites on the silica gel. This is the most common and effective first step.
-
Method: Prepare your column slurry and eluent with a small amount of a volatile base. Typically, 0.1-1% triethylamine (Et₃N) or ammonia solution in the mobile phase is sufficient.
-
Causality: The base preferentially interacts with the acidic silanol groups on the silica surface, preventing them from catalyzing the degradation of your acid-sensitive compound.
-
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less aggressive stationary phase.
-
Neutral Alumina: A good alternative for moderately polar compounds that are acid-sensitive.
-
Reversed-Phase (C18) Chromatography: Excellent for non-polar to moderately polar compounds. The separation occurs based on hydrophobicity rather than polar interactions, which can prevent both oxidation and strong binding issues.[5]
-
-
Minimize Oxygen Exposure:
-
Method: Use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen. Run the column under a slight positive pressure of an inert gas.
-
Causality: Directly removes a key reagent (O₂) required for the unwanted oxidation of the sulfur moiety.
-
Q2: My NMR shows a clean product, but I have a persistent, greasy, or crystalline solid that I can't separate. How do I remove it?
Probable Cause:
This is a classic sign of contamination with elemental sulfur (S₈).[6] Many reactions that use sulfur-based reagents (e.g., Lawesson's reagent, sodium thiosulfate) can produce elemental sulfur as a byproduct. S₈ is non-polar, often crystalline, and has limited solubility in many common organic solvents, but it can be soluble enough to co-elute or co-precipitate with your product.
Solutions & Scientific Rationale:
The strategy is to exploit the unique solubility or reactivity of S₈.
-
Selective Washing/Trituration:
-
Method 1 (For products insoluble in toluene): Wash or triturate your crude solid product with hot toluene or carbon disulfide (CS₂). Caution: CS₂ is highly flammable and toxic; use only in a well-ventilated fume hood.
-
Causality: Elemental sulfur is soluble in these solvents, especially when heated, while many organic compounds are not.[7] This allows you to dissolve and wash away the S₈ impurity.
-
Method 2 (For products soluble in other solvents): Dissolve your crude product in a minimal amount of a solvent like dichloromethane (DCM) or ethyl acetate, in which S₈ is poorly soluble. The sulfur will often remain as an insoluble solid that can be removed by filtration.
-
-
Chromatography Strategy:
-
Method: If you must use chromatography, elemental sulfur is very non-polar. It will elute very quickly on a normal-phase silica column, often with pure hexane.[6]
-
Causality: By running a large volume of a non-polar solvent (like hexane) through the column first, you can effectively wash the S₈ off the column before eluting your more polar product.
-
Q3: My product from a palladium-catalyzed cross-coupling reaction is contaminated with residual metal. How do I remove it?
Probable Cause:
Palladium catalysts can form stable complexes with sulfur-containing compounds. The sulfur atom in your heterocycle can act as a ligand, strongly binding to the residual palladium and making its removal by standard aqueous washes or simple filtration ineffective. This is a common issue in drug development where metal contamination levels must be extremely low.
Solutions & Scientific Rationale:
The solution is to use a "scavenger"—a solid-supported reagent with a high affinity for the metal, allowing for its removal by simple filtration.
-
Use a Thiol-Based Scavenger:
-
Method: Dissolve your crude product in a suitable solvent (e.g., THF, DCM). Add a silica- or polymer-bound thiol scavenger (typically 3-5 equivalents relative to the estimated metal content). Stir the mixture at room temperature or with gentle heating for 4-16 hours. Filter off the scavenger and wash with the solvent.
-
Causality: Thiols are excellent ligands for soft metals like palladium. The scavenger has multiple thiol groups that chelate the palladium far more strongly than your product, effectively "stealing" it out of the solution.[8][9] Because the scavenger is on a solid support, it is easily removed.
-
-
Specialized Scavengers (e.g., TMT-based):
-
Method: For very challenging cases, scavengers based on trimercaptotriazine (TMT) ligands can be more effective.[10] These are used in a similar manner to thiol-based scavengers.
-
Causality: TMT ligands have an even higher affinity for palladium than simple thiols, making them more efficient, especially when the product itself is a strong ligand.[10]
-
Data Presentation: Comparison of Common Palladium Scavengers
| Scavenger Type | Functional Group | Affinity for Pd | Typical Conditions | Advantages | Considerations |
| Si-Thiol | Silica-bound Mercaptan | High | 3-5 eq., RT-40°C, 4-16h | Good all-rounder, cost-effective | May be less effective if product is a strong sulfur ligand |
| MP-TMT | Macroporous Trimercaptotriazine | Very High | 2-4 eq., RT-40°C, 2-12h | Highly efficient, less scavenger needed[8] | Higher cost |
| Si-Thiourea | Silica-bound Thiourea | Moderate-High | 4-6 eq., RT, 6-18h | Effective for various metals | Can sometimes have slower kinetics |
Q4: How can I manage the powerful, unpleasant odor during purification and glassware cleaning?
Probable Cause:
Many sulfur-containing heterocycles, especially those with reduced sulfur atoms (thiols, sulfides), are volatile and have extremely low odor thresholds, leading to pervasive and unpleasant smells in the lab.
Solutions & Scientific Rationale:
The key is to oxidize the offending sulfur compounds to their non-volatile and odorless forms (sulfoxides, sulfones, or sulfates).
-
Work-up & Waste Quenching:
-
Method: Before disposal, quench all aqueous layers and any solutions containing volatile sulfur compounds with an oxidizing agent. A solution of household bleach (sodium hypochlorite, NaClO) or calcium hypochlorite (Ca(ClO)₂) is highly effective.[11][12] Alternatively, 30% hydrogen peroxide (H₂O₂) can be used.
-
Causality: The hypochlorite or peroxide rapidly oxidizes the volatile sulfides and thiols to non-volatile, odorless sulfate salts or sulfones.
-
-
Glassware Decontamination:
-
Method: Do not place smelly glassware directly in a standard cleaning bath, as it will contaminate the entire bath. First, rinse the glassware with a small amount of bleach solution and let it sit for 15-30 minutes in the fume hood. After the odor is gone, the glassware can be cleaned using standard procedures.[12]
-
Causality: This pre-treatment step oxidizes the residual sulfur compounds adhering to the glass, neutralizing the odor at the source.
-
Experimental Protocols: Odor Neutralization Workflow
Caption: Workflow for neutralizing sulfur odors in waste and on glassware.
Frequently Asked Questions (FAQs)
Q1: What are the best general starting conditions for column chromatography of sulfur-containing heterocyclic esters?
A good starting point for normal-phase chromatography is a hexane/ethyl acetate solvent system. These compounds are often moderately polar. Begin with a low polarity eluent (e.g., 95:5 hexane:EtOAc) and gradually increase the polarity. Always monitor the separation using TLC first. If you observe tailing or degradation on the TLC plate, pre-treat your plate by dipping it in a solution of 1% Et₃N in your eluent system before spotting and running. This will indicate if a base-deactivated column is necessary.
Q2: When should I choose crystallization over chromatography?
Crystallization is always preferable to chromatography when possible, as it is often more scalable, less costly, and can provide material of very high purity.[13] You should favor crystallization if:
-
Your compound is a stable, crystalline solid.
-
Your primary impurities have significantly different solubility profiles from your product in a given solvent system.
-
You are working on a large scale where chromatography would be impractical. Chromatography is necessary when your product is an oil or when impurities have very similar properties to your product, making them difficult to separate by crystallization.
Q3: How can I confirm the oxidation state of the sulfur in my final product?
Several analytical techniques can confirm the oxidation state:
-
¹³C NMR Spectroscopy: The carbon atoms adjacent to the sulfur will show a significant downfield shift upon oxidation. The shift from sulfide to sulfoxide is pronounced, and the shift to a sulfone is even larger.
-
Infrared (IR) Spectroscopy: Sulfoxides show a characteristic S=O stretch around 1030-1070 cm⁻¹. Sulfones show two characteristic stretches: an asymmetric stretch around 1300-1350 cm⁻¹ and a symmetric stretch around 1120-1160 cm⁻¹.
-
High-Resolution Mass Spectrometry (HRMS): The exact mass will change predictably with the addition of oxygen atoms (an increase of ~15.995 Da per oxygen). This is a definitive way to confirm the molecular formula.
Q4: Are there alternative purification techniques for extremely sensitive compounds?
Yes. If your compound is highly sensitive to oxidation or acid, consider these alternatives:
-
Preparative Thin-Layer Chromatography (Prep-TLC): This is essentially TLC on a larger scale. It is faster than column chromatography, minimizing the contact time between your compound and the stationary phase.
-
Solid-Phase Extraction (SPE): SPE cartridges can be used for rapid, crude purifications.[14] This can be a way to quickly remove major impurities before a final, careful purification step.
-
Liquid-Liquid Extraction: A carefully designed series of extractions using buffers at different pH values can sometimes be used to separate acidic or basic impurities from your neutral product without resorting to chromatography.
Logical Decision Workflow for Purification
This diagram outlines a logical pathway for selecting a purification strategy.
Caption: Decision-making workflow for purifying sulfur-containing heterocyclic esters.
References
- PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
- Restek Resource Hub. (2021, January 11). Sulfur Compound Stability in Air Sampling Canisters: How Fill Gas Choice Affects Method Accuracy.
-
Saad, H. A., et al. (2018). Synthesis of sulfur-containing heterocycles via ring enlargement. PubMed. Available from: [Link]
- Google Patents. (2006). Method of removing sulfur odors from packages.
-
Chemistry Stack Exchange. (2014, August 27). How can I clean solid sulfur and its oxides from test tube? Available from: [Link]
-
ChemRxiv. (n.d.). Binding of heterocycles by cyclohexanohemicucurbiturils and solid-phase extraction of sulfur-containing heterocycles from water. Available from: [Link]
-
Kayser, M. M., & Seligy, V. L. (1999). Ring cleavage of sulfur heterocycles: how does it happen? PubMed. Available from: [Link]
-
PMC - NIH. (2021, April 1). Removing of the Sulfur Compounds by Impregnated Polypropylene Fibers with Silver Nanoparticles-Cellulose Derivatives for Air Odor Correction. Available from: [Link]
-
ResearchGate. (2015, August 10). Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity. Available from: [Link]
-
Bacon, R. F., & Fanelli, R. (1943). Preparation of Sulfur of High Purity. Journal of the American Chemical Society. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of S-Heterocycles. Available from: [Link]
-
Quora. (2017, January 7). How can one effectively neutralize a cleaning chemical containing sulfur of the sulfur smell without affecting product performance? Available from: [Link]
-
Biotage. (2014). Metal Scavenger User Guide. Available from: [Link]
-
Albericio, F., et al. (2012). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. NIH. Available from: [Link]
-
de Visser, S. P. (2023). The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. PubMed. Available from: [Link]
-
ResearchGate. (2018, February 26). How could I purify organic compound from the sulphur (S8)? Available from: [Link]
-
ResearchGate. (2020, August 5). Recent Advances in Sulfur-Containing Heterocycle Formation via Direct C–H Sulfuration with Elemental Sulfur. Available from: [Link]
-
Steudel, R., & Eckert, B. (2003). Stability of sulfur molecules and insights into sulfur allotropy. RSC Publishing. Available from: [Link]
-
UQ eSpace - The University of Queensland. (n.d.). The oxidation of oxygen and sulfur-containing heterocycles by cytochrome P450 enzymes. Available from: [Link]
-
Aljamali, N. M. (2015). SYNTHESIS OF SULPHUR HETEROCYCLIC COMPOUNDS AND STUDY OF EXPECTED BIOLOGICAL ACTIVITIES REQUIREMENTS. Available from: [Link]
-
Reddit. (2022, February 22). Avoid Bad Sulfur Smell. Available from: [Link]
-
Sopachem. (n.d.). Metal Scavenger Guide. Available from: [Link]
-
PMC - NIH. (2020, August 19). Sulfur-Containing Heterocyclic Aromatic Hydrocarbons Alter Estrogen Metabolism and Cause DNA Damage and Apoptosis in Granulosa Cells. Available from: [Link]
-
Springer. (n.d.). Organic Sulfur Chemistry: Structure and Mechanism. Available from: [Link]
-
Journal of the American Chemical Society. (2024, January 29). Thiol-Free Sulfenylation Redefined: A Single-Atom Transfer Pathway to Symmetrical Di(hetero)arylthioethers via B(C6F5)3 Catalysis. Available from: [Link]
-
ACS Publications. (2011). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. Available from: [Link]
-
Reddit. (2016, March 30). Anyone here experienced with sulfur compounds? Available from: [Link]
-
Floreancig, P. E., et al. (2012). Synthesis of sulfur-containing heterocycles through oxidative carbon-hydrogen bond functionalization. PubMed. Available from: [Link]
-
Journal of Materials Chemistry C (RSC Publishing). (n.d.). Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs). Available from: [Link]
-
Aljamali, N. M. (2015). Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available from: [Link]
-
Johnson Matthey. (n.d.). Sulphur removal absorbents. Available from: [Link]
-
Kamal, A., et al. (2021). Expedition of sulfur-containing heterocyclic derivatives as cytotoxic agents in medicinal chemistry: A decade update. PubMed. Available from: [Link]
-
Wilson, W. B., et al. (2016). Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in reversed-phase liquid chromatography. PubMed. Available from: [Link]
-
ResearchGate. (2006, August 6). (PDF) Sulfur-Specific Microbial Desulfurization of Sterically Hindered Analogs of Dibenzothiophene. Available from: [Link]
Sources
- 1. The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Ring cleavage of sulfur heterocycles: how does it happen? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. biotage.com [biotage.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sopachem.com [sopachem.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. physics.emu.edu.tr [physics.emu.edu.tr]
- 14. chemrxiv.org [chemrxiv.org]
strategies to avoid C-S bond cleavage in benzylsulfanyl thiophenes
Technical Guide: Preserving C-S Bond Integrity in Benzylsulfanyl Thiophenes
Welcome to the Technical Support Center. Subject: Strategies to Avoid C-S Bond Cleavage in Benzylsulfanyl Thiophenes. Role: Senior Application Scientist.
Executive Summary & Technical Context
Benzylsulfanyl thiophenes present a unique synthetic challenge due to the convergence of two reactive functionalities: the electron-rich thiophene ring and the labile benzylic carbon-sulfur (C-S) bond. The C-S bond energy in benzyl sulfides is significantly lower (~55-60 kcal/mol) than in non-benzylic alkyl sulfides, making it prone to homolytic cleavage, oxidative addition by transition metals, and heterolytic cleavage under acidic conditions.
This guide provides field-proven strategies to preserve this bond during common transformations such as nitro reduction, cross-coupling, and deprotection.
Troubleshooting Guide (Q&A Format)
Scenario A: Nitro Reduction without Desulfurization
User Question: I need to reduce a nitro group on my benzylsulfanyl thiophene scaffold. I tried standard Pd/C hydrogenation (H2, 1 atm), but I observed significant formation of the desulfurized product (C-S cleavage). How can I reduce the nitro group while keeping the sulfide intact?
Technical Diagnosis: Catalytic hydrogenation with Palladium on Carbon (Pd/C) is the primary cause of C-S hydrogenolysis. The mechanism involves the oxidative addition of Pd(0) into the weak C-S bond, followed by reductive elimination with hydride. Benzyl sulfides are particularly susceptible due to the stability of the resulting benzyl radical/cation.
Solution: Switch from catalytic hydrogenation to chemoselective chemical reduction .
-
Recommended Method: Iron powder in acetic acid (Fe/AcOH) or Zinc in ammonium chloride (Zn/NH4Cl). These metals reduce the nitro group via single electron transfer (SET) mechanisms that do not typically engage the C-S bond.
-
Alternative: Sodium dithionite (Na2S2O4) or Sulfide-mediated Zinin reduction.
-
Avoid: Raney Nickel (highly desulfurizing) and Pd/C.
Scenario B: Pd-Catalyzed Cross-Coupling Failures
User Question: I am attempting a Suzuki-Miyaura coupling on the thiophene ring. The reaction stalls, or I see C-S cleavage products. Is the sulfur poisoning the catalyst?
Technical Diagnosis: Yes, the sulfide sulfur is a soft Lewis base that binds strongly to the soft Pd(II) center, displacing ligands and poisoning the catalyst. Furthermore, under certain conditions (especially with co-catalysts like Cu), Palladium can insert into the C-S bond (Liebeskind-Srogl type reactivity), leading to cleavage.
Solution:
-
Ligand Selection: Use electron-rich, bulky phosphine ligands like S-Phos or X-Phos . These ligands bind Pd tightly, preventing sulfur displacement, and their bulk facilitates the reductive elimination step, keeping the catalytic cycle moving faster than the poisoning equilibrium.
-
Avoid Copper: Do not use Copper(I) carboxylates (e.g., CuTC). These are specific activators for C-S bond cleavage and will promote the loss of your benzyl group.
-
Catalyst Loading: You may need to increase Pd loading (2-5 mol%) to account for minor poisoning.
Scenario C: Acid-Induced Decomposition
User Question: I treated my substrate with TFA to remove a Boc group, and the benzyl sulfide moiety fell off. Why?
Technical Diagnosis: The benzylic C-S bond is susceptible to acid-catalyzed solvolysis. Protonation of the sulfur atom creates a sulfonium intermediate. If the benzyl group can form a stable carbocation (which it can), the C-S bond breaks heterolytically, releasing the thiol and a benzyl cation (which is then trapped by the solvent or nucleophiles).
Solution:
-
Milder Acids: Use HCl in Dioxane or dilute TFA at 0°C rather than neat TFA at room temperature.
-
Scavengers: Add cation scavengers (e.g., triethylsilane) if the mechanism involves carbocation generation, though this might not save the bond, just clean the profile.
-
Alternative Protection: If possible, use base-labile protecting groups (e.g., Fmoc) elsewhere in the molecule to avoid acidic conditions entirely.
Experimental Protocols
Protocol 1: Chemoselective Nitro Reduction (Fe/AcOH)
Preserves C-S bond by avoiding metal-hydride insertion.
Reagents:
-
Substrate (Nitro-benzylsulfanyl thiophene): 1.0 equiv
-
Iron Powder (325 mesh): 5.0 - 10.0 equiv
-
Acetic Acid (Glacial): Solvent (0.5 M concentration) or EtOH/AcOH (3:1)
-
Ethyl Acetate (for workup)
Procedure:
-
Dissolve the substrate in the solvent mixture.
-
Add Iron powder in one portion.
-
Heat to 60-70°C with vigorous stirring (mechanical stirring recommended for scale >5g).
-
Monitor by TLC/LCMS (typically complete in 1-4 hours).
-
Workup (Critical): Cool to room temperature. Filter through a Celite pad to remove iron residues. Wash the pad with Ethyl Acetate.
-
Concentrate the filtrate.[1] Neutralize with sat. NaHCO3 solution. Extract with Ethyl Acetate.
-
Dry over Na2SO4 and concentrate.
Protocol 2: C-S Safe Suzuki-Miyaura Coupling
Uses high-affinity ligands to prevent sulfur poisoning and cleavage.
Reagents:
-
Aryl Bromide/Boronic Acid partners.[2]
-
Catalyst: Pd(OAc)2 (2-5 mol%)
-
Ligand: S-Phos (4-10 mol%) (Ratio Pd:Ligand 1:2)
-
Base: K3PO4 (2.0 - 3.0 equiv)
-
Solvent: Toluene/Water (10:1) or DME/Water.[3]
Procedure:
-
Charge a reaction vial with Pd(OAc)2, S-Phos, Boronic Acid (1.5 equiv), Substrate (1.0 equiv), and Base.
-
Evacuate and backfill with Argon (3 cycles).
-
Add degassed solvents.
-
Heat to 80-100°C for 2-12 hours.
-
Note: Do not use CuI or CuTC.
-
Workup: Dilute with water/EtOAc, separate layers, dry and purify.
Data & Decision Support
Table 1: Reduction Method Compatibility Matrix
| Method | Reagent | Risk of C-S Cleavage | Mechanism of Failure | Recommendation |
| Catalytic Hydrogenation | Pd/C + H2 | High | Oxidative addition/Hydrogenolysis | AVOID |
| Raney Nickel | Ra-Ni + H2 | Critical | Desulfurization (adsorption) | AVOID |
| Dissolving Metal | Fe / AcOH | Low | Single Electron Transfer (SET) | RECOMMENDED |
| Dissolving Metal | Zn / NH4Cl | Low | Single Electron Transfer (SET) | RECOMMENDED |
| Hydride Reduction | LiAlH4 | Medium | Nucleophilic attack/displacement | USE CAUTION |
| Sulfide Reduction | Na2S / NaHS | Low | Zinin Reduction | SAFE |
Table 2: Catalyst/Ligand Selection for Cross-Coupling
| Catalyst System | Ligand Type | Sulfur Tolerance | Risk of C-S Insertion | Notes |
| Pd(PPh3)4 | Monodentate Phosphine | Low | Medium | Ligand displacement by S is likely. |
| Pd(dppf)Cl2 | Bidentate Ferrocene | Medium | Low | Better stability than PPh3. |
| Pd-PEPPSI-IPr | NHC Carbene | High | Low | Excellent for difficult substrates. |
| Pd(OAc)2 + S-Phos | Buchwald Dialkylphosphine | Very High | Very Low | Bulky ligand prevents S-coordination. |
| Pd + CuTC | (Liebeskind Conditions) | N/A | Critical | Designed to cleave C-S bonds. Avoid. |
Mechanistic Visualization
The following diagrams illustrate the pathways leading to cleavage and the decision logic to avoid them.
Diagram 1: Mechanisms of C-S Bond Failure
Caption: Mechanistic pathways leading to C-S bond failure. Red nodes indicate high-risk conditions to avoid.
Diagram 2: Decision Tree for Reaction Selection
Caption: Decision logic for selecting reagents compatible with benzylsulfanyl thiophenes.
References
-
Zinin Reduction Mechanism & Applications: Shi, G., et al.[4] "Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis." Chinese Journal of Organic Chemistry, 2022.
-
Pd-Catalyzed Coupling & Sulfur Tolerance: Liang, M., et al. "Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene...". Letters in Organic Chemistry, 2023.[2][5]
-
Strategies for Preventing Hydrogenolysis: Crawford, C., & Oscarson, S. "Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis... Preventing Saturation." ChemRxiv, 2020.
-
Sommelet-Hauser Rearrangement (Base Instability): Unattributed. "Sommelet–Hauser rearrangement."[6][7] Wikipedia/General Chemical Reference.
-
Chemoselective Oxidation (Avoiding Cleavage): Unattributed. "Facile Oxidation of Electron-Poor Benzo[b]thiophenes..." Academia.edu.
Sources
- 1. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis [sioc-journal.cn]
- 5. Benzyl Esters [organic-chemistry.org]
- 6. Recent Advances in the Base-Induced Sommelet-Hauser Rearrangement of Amino Acid Derived Ammonium Ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sommelet–Hauser rearrangement - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating Workup Challenges for Thiophene Derivatives
From the desk of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiophene-based compounds. The unique electronic and structural properties of thiophene derivatives make them invaluable in fields ranging from medicinal chemistry to materials science. However, these same properties can introduce significant challenges during routine workup and purification, primarily due to poor solubility.
This guide is designed to provide practical, in-depth solutions to the common solubility-related issues encountered in the lab. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your experiments.
Part 1: Troubleshooting Guide - Common Workup Problems
Researchers often face unexpected precipitation or poor recovery during the isolation and purification of thiophene derivatives. This section addresses the most common scenarios in a question-and-answer format.
Initial Troubleshooting Workflow
Before diving into specific issues, consider this general workflow when encountering a solubility problem during workup.
Caption: Initial decision tree for troubleshooting precipitation.
Q1: My thiophene derivative, which was soluble in the reaction solvent, crashed out of the organic phase during an aqueous wash. What happened and what should I do?
A1: This is a classic workup problem often caused by a change in the overall solvent environment.
-
Causality: Thiophene itself is nonpolar and insoluble in water.[1][2] Your derivative is likely soluble in a purely organic solvent but may precipitate when the polarity of the medium increases, even slightly, with the introduction of water. The organic solvent may be partially miscible with water, or your compound may have "salted out." Salting out occurs when dissolved ions in the aqueous phase (from a brine or bicarbonate wash) reduce the solubility of organic compounds in the organic phase.[3] Furthermore, if your molecule has acidic or basic functional groups, its protonation state—and thus its solubility—can be drastically altered by an acid or base wash.[1]
-
Troubleshooting Steps:
-
Reduce Water Volume: If possible, use the minimum amount of aqueous solution for the wash.
-
Back-Extraction: After separating the layers, extract the aqueous layer again (1-2 times) with a fresh portion of the primary organic solvent to recover any precipitated or dissolved product.[4]
-
Use Brine with Caution: While brine is used to break up emulsions and reduce the water content in the organic layer, it can also decrease the solubility of your organic compound, forcing it to precipitate. If precipitation occurs upon adding brine, consider using anhydrous sodium sulfate or magnesium sulfate as your primary drying agent after a careful separation.
-
pH Management: If you suspect pH-dependent solubility, test the pH of the aqueous layer. You may need to adjust it back to a neutral state before extraction to ensure your compound remains in the organic phase.[1]
-
Solvent Change: If the compound has precipitated and won't redissolve, you may need to filter the solid, wash it, and then find a more suitable solvent system for the remainder of the purification.
-
Q2: I'm trying to run a silica gel column, but my compound is barely soluble in the nonpolar eluents required for good separation. How can I effectively load my sample?
A2: This is a very common issue, especially with highly crystalline or conjugated thiophene systems. Loading a saturated solution in a strong solvent will lead to poor chromatography. The solution is "dry loading."
-
Causality: For effective separation via flash chromatography, the compound must be loaded onto the column in a narrow band. If you dissolve your sample in a large volume of a strong (polar) solvent, it will begin to travel down the column with the loading solvent before the elution gradient even starts, resulting in broad peaks and poor resolution.
-
Protocol: Dry Loading onto an Adsorbent
-
Dissolution: Dissolve your crude product in a minimal amount of a suitable solvent in which it is soluble (e.g., acetone, dichloromethane). The choice of solvent here does not affect the chromatography itself, so prioritize full dissolution.[5][6]
-
Adsorption: To this solution, add an inert solid adsorbent. The most common choice is a small amount of silica gel (roughly 1-2 times the mass of your crude product). For very sensitive compounds, Celite can be used as it is more inert.[7]
-
Evaporation: Thoroughly mix the slurry to ensure the compound is evenly coated on the adsorbent. Carefully remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained. Be cautious, as bumping can occur.[8]
-
Loading: Carefully add this powder as a uniform layer on top of your pre-packed chromatography column.
-
Elution: Gently add your initial, nonpolar eluent and proceed with the chromatography as planned. This technique ensures that your compound starts as a highly concentrated, solid band at the top of the column, leading to significantly improved separation.[7]
-
Caption: Workflow for dry loading a poorly soluble compound.
Q3: My thiophene derivative appears to be degrading on the silica gel column. What are the potential causes and solutions?
A3: Thiophene derivatives, while aromatic, can be sensitive to the acidic nature of standard silica gel.
-
Causality: The surface of silica gel is populated with acidic silanol (Si-OH) groups. These can catalyze the decomposition of acid-sensitive functional groups or promote the polymerization of electron-rich thiophene rings.[4]
-
Troubleshooting Steps:
-
Neutralize the Silica: Prepare a slurry of your silica gel in your starting eluent and add a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1% by volume). Swirl the slurry well before packing the column. This will neutralize the acidic sites on the silica surface.[4]
-
Use an Alternative Stationary Phase: If neutralization is insufficient, consider using a less acidic stationary phase like alumina (which can be basic, neutral, or acidic) or a bonded-phase silica like C18 (for reverse-phase chromatography).
-
Alternative Purification: If the compound is highly sensitive, it's best to avoid silica gel altogether. Consider the advanced techniques described in Part 2, such as recrystallization or trituration.[4]
-
Part 2: Advanced Purification Techniques for Poorly Soluble Thiophenes
When standard extraction and chromatography fail, more specialized techniques are required.
Technique 1: Optimized Recrystallization with Mixed-Solvent Systems
Recrystallization is a powerful technique for achieving high purity, but finding a single solvent with the ideal solubility profile (sparingly soluble at room temperature, highly soluble when hot) can be difficult.
-
Causality: The perfect solvent must allow the compound to dissolve when heated to overcome the crystal lattice energy, but then allow the lattice to reform upon cooling, excluding impurities. For many rigid, planar thiophene systems, solubility in non-polar solvents is too high, while solubility in polar solvents is too low, regardless of temperature.
-
Protocol: Mixed-Solvent (Solvent/Anti-Solvent) Recrystallization
-
Solvent Selection: Identify two miscible solvents: a "good" solvent in which your compound is highly soluble, and a "bad" (or "anti-solvent") in which it is poorly soluble. Common pairs are listed in the table below.[9][10]
-
Dissolution: Place the crude solid in a flask and add the minimum amount of the hot "good" solvent required to fully dissolve it.
-
Induce Precipitation: While the solution is still hot, add the "bad" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the point of saturation.[10]
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[9]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, transfer it to an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration.
-
| Good Solvent | Bad (Anti-Solvent) | Compound Polarity |
| Dichloromethane (DCM) | Hexanes / Heptane | Nonpolar to Moderately Polar |
| Acetone | Water / Methanol | Polar |
| Toluene | Hexanes / Heptane | Aromatic / Nonpolar |
| Tetrahydrofuran (THF) | Hexanes / Heptane | Moderately Polar |
| Ethanol | Water | Polar |
| Data synthesized from various sources.[11][12][13] |
Technique 2: Purification by Trituration
Trituration is an effective method for purifying a solid from more soluble impurities without resorting to chromatography.
-
Causality: This technique exploits solubility differences. A solvent is chosen in which the desired product is insoluble, but the impurities dissolve readily. The solid product is effectively "washed" by the solvent.[14][15]
-
Protocol: Purification by Trituration
-
Solvent Choice: Select a solvent where your product has very low solubility, but you expect the impurities (e.g., residual reagents, greasy side products) to be soluble. Hexanes, diethyl ether, or ethanol are common choices.
-
Suspension: Place the impure, solid (or oily) product in a flask. Add a portion of the chosen trituration solvent.
-
Agitation: Stir or swirl the suspension vigorously. Use a spatula to break up any clumps and maximize the surface area exposed to the solvent. This step may take anywhere from a few minutes to several hours.
-
Isolation: Collect the purified solid by vacuum filtration, washing the solid with a small amount of fresh, cold trituration solvent. The impurities will remain dissolved in the filtrate.
-
Technique 3: Hot Filtration for Removing Insoluble Impurities
This technique is a prerequisite for a successful recrystallization when your crude product contains impurities that are insoluble in the hot recrystallization solvent.
-
Causality: If insoluble impurities (e.g., dust, catalyst residues, polymeric byproducts) are not removed from the hot solution, they will be trapped within the crystals as they form, compromising purity.
-
Protocol: Hot Gravity Filtration
-
Setup: Place a stemless or short-stemmed funnel with fluted filter paper over the receiving flask. It is crucial to pre-heat the entire apparatus to prevent premature crystallization.[16][17]
-
Dissolution: In a separate flask, dissolve your impure compound in the minimum amount of boiling recrystallization solvent.
-
Filtration: Pour the hot solution through the pre-heated funnel in portions. The insoluble impurities will be caught by the filter paper, while the hot solution containing your desired compound passes through.[16]
-
Crystallization: The resulting clear filtrate is then allowed to cool slowly to induce crystallization as described in the recrystallization protocol.
-
Technique 4: Soxhlet Extraction for Insoluble Polymers
For polythiophenes and other polymeric materials that are often completely insoluble or only swell in common solvents, Soxhlet extraction is an indispensable purification tool.
-
Causality: Soxhlet extraction allows for the continuous washing of a solid material with a fresh, hot solvent over many cycles. This is highly effective for separating soluble oligomers or catalyst residues from an insoluble polymer matrix, or for fractionating polymers based on their solubility in different solvents.[18][19]
-
Protocol: Polymer Purification via Soxhlet Extraction
-
Setup: Place the crude, solid polymer into a porous cellulose thimble. Place the thimble inside the main chamber of the Soxhlet extractor.
-
Solvent Addition: Fill the round-bottom flask with the extraction solvent (e.g., THF, chloroform, chlorobenzene are often used for polythiophenes).[19]
-
Extraction: Heat the solvent to reflux. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the polymer.
-
Cycling: The chamber will slowly fill with the condensed solvent, extracting soluble components. Once the solvent reaches the top of the siphon arm, the entire solution is siphoned back into the boiling flask. This process repeats automatically.[20]
-
Purification: The insoluble, purified polymer remains in the thimble, while soluble impurities accumulate in the boiling flask. The process can be run for several hours or days to ensure complete extraction.
-
Caption: The continuous cycle of a Soxhlet extraction.
Part 3: Frequently Asked Questions (FAQs)
Q: What are the general solubility characteristics of thiophene derivatives? A: Thiophene itself is a nonpolar aromatic compound.[1] It is generally insoluble in water but soluble in many organic solvents like ethanol, ether, benzene, and toluene.[2] The solubility of its derivatives is highly dependent on the attached functional groups. Large, planar, conjugated systems and polymers tend to have very poor solubility, while the addition of flexible alkyl chains can improve it.
Q: Which solvents are best for dissolving polythiophenes? A: The solubility of polythiophenes is often poor. Good solvents for many common poly(3-alkylthiophene)s (P3ATs) include chloroform, chlorobenzene, and tetrahydrofuran (THF).[21] Solubility is highly dependent on the length and nature of the side chains and the polymer's molecular weight.
Q: Can I use heat to dissolve my compound? A: Yes, gentle heating is a standard technique to increase the rate of dissolution and the solubility of a compound. However, be mindful of the thermal stability of your thiophene derivative, as some can be prone to degradation or polymerization at elevated temperatures. Also, be aware that a compound dissolved in a hot solution may crash out upon cooling.[1]
Q: My compound is an oil and won't crystallize. What can I do? A: Oiling out is a common problem in recrystallization. It often means the impurities present are preventing the formation of a crystal lattice. First, ensure your compound is pure by another method (like chromatography). If it is pure, trituration with a nonpolar solvent like hexanes can sometimes remove residual solvents or greasy impurities, inducing crystallization.[15] Trying a different set of recrystallization solvents is also a good strategy.
References
-
University of Rochester Department of Chemistry. Troubleshooting: The Workup. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. [Link]
-
ResearchGate. (2015). Water Soluble Polythiophenes : Preparation and Applications. [Link]
-
LibreTexts Chemistry. (2022). 1.5E: Hot Filtration. [Link]
-
Common Organic Chemistry. Performing a Trituration. [Link]
-
Cerdan, S. (2025). Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory. [Link]
-
LibreTexts Chemistry. (2022). 3.3F: Mixed Solvents. [Link]
-
ResearchGate. Electrophilic Substitution of Thiophene and its Derivatives. [Link]
-
MDPI. (2023). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. [Link]
-
ResearchGate. How can I do column chromatography if the product has poor solubility in solvent?. [Link]
-
University of Colorado Boulder Organic Chemistry. Filtration. [Link]
-
National Institutes of Health. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Link]
-
Chemtips. (2013). Dry Loading in Flash Chromatography. [Link]
-
Wikipedia. Trituration. [Link]
-
National Institutes of Health. (2021). Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. [Link]
-
University of York Chemistry Teaching Labs. Mixed-solvent recrystallisation. [Link]
-
Organomation. What is Soxhlet Extraction?. [Link]
-
ResearchGate. Search of Optimum Conditions for Sublimation Growth of Thiophene/Phenylene Co-Oligomer Crystals. [Link]
-
ACS Publications. (2026). (Vinyl tosyloxy)benziodolium Salts: Divergent Construction of Conjugated Diene Derivatives via Sequential Coupling Reactions. [Link]
-
National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
-
University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
The Chemistry of Conducting Polythiophenes. [Link]
-
National Institutes of Health. (2020). Selective Soxhlets extraction to enhance solubility of newly-synthesized poly(indoloindole-selenophene vinylene selenophene) donor for photovoltaic applications. [Link]
-
Reddit. (2021). Trituration. r/Chempros. [Link]
-
University of Rochester Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]
-
Royal Society of Chemistry: Education. Hot gravity filtration. [Link]
-
MDPI. (2017). Oriented Thin Films of Insoluble Polythiophene Prepared by the Friction Transfer Technique. [Link]
-
University of Rochester Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Kyoto University. Hot Filtration & Recrystallization. [Link]
-
ACS Publications. (2008). An Integrated High-Throughput Screening Approach for Purification of Solid Organic Compounds by Trituration and Crystallization in Solvents. [Link]
-
TSI Journals. substituent-and-solvent-effect-on-the-solvatochromic-properties-of-some-thiophene-derivatives.pdf. [Link]
-
ACS Publications. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Reddit. (2024). chromatography on syrupy, insoluble rxn mixture. r/Chempros. [Link]
-
ACS Publications. (2022). Application of Soxhlet Extractor for Ultra-clean Graphene Transfer. [Link]
-
LibreTexts Chemistry. (2025). 2.5: Hot Filtration. [Link]
-
Biotage. (2023). Which sorbents work best for dry loading flash column chromatography samples?. [Link]
-
National Institutes of Health. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. [Link]
-
MDPI. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. [Link]
- Google Patents.
-
Green Chemistry Toolkit. SOLVENTS. [Link]
-
YouTube. (2022). Grad student question-isolation of solid product when it is gummy- trituration ninja techniques. [Link]
-
Reddit. No precipitate forming after lithiation reaction. r/OrganicChemistry. [Link]
-
ChemRxiv. Synthesis and properties of polythiophene bearing an alkylsulfonic acid ester at the side chain. [Link]
-
Green Chemistry Initiative. Solvent and Reagent Selection Guide. [Link]
-
ResearchGate. Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. [Link]
-
University of York. Solvent Selection Guide. [Link]
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Validation & Comparative
High-Resolution NMR Characterization Guide: Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate
Executive Summary: The Analytical Challenge
Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate is a critical intermediate in the synthesis of thiophene-based bioisosteres for drug development. Its structural integrity is paramount, yet it presents a specific analytical challenge: Regioisomerism.
During synthesis—often via nucleophilic aromatic substitution (
This guide objectively compares the 1H/13C NMR performance of the target 5-substituted molecule against its critical alternatives (regioisomers and starting materials), providing a self-validating protocol for structural confirmation.
Structural Breakdown & Spin Systems
To interpret the data accurately, we must first deconstruct the molecule into its magnetically distinct environments.
-
Fragment A (Thiophene Core): A 2,5-disubstituted system.[1] This simplifies the aromatic region to an AX spin system (two doublets), distinct from the AMX system of the starting material or the meta-coupled singlets of the 4-isomer.
-
Fragment B (Benzyl Thioether): A flexible tether. The benzylic methylene (
) acts as a diagnostic singlet, highly sensitive to oxidation state (sulfide vs. sulfoxide/sulfone). -
Fragment C (Ester): The methyl ester provides a clean integration standard (3H singlet).
Graphviz: Structural Elucidation Logic Flow
Caption: Logical workflow for distinguishing the target 5-isomer from the 4-isomer using J-coupling analysis.
Comparative Analytical Data
The following data compares the Target Molecule against its primary impurity (the 4-isomer) and the starting material (Methyl 5-bromo-2-thiophenecarboxylate).
Table 1: 1H NMR Chemical Shift Comparison (CDCl3, 400 MHz)
| Proton Assignment | Target: 5-(Benzylsulfanyl) | Alternative: 4-(Benzylsulfanyl) | Precursor: 5-Bromo | Diagnostic Note |
| H-3 (Thiophene) | 7.62 ppm (d) | ~7.50 ppm (d) | 7.58 ppm (d) | Deshielded by C=O. |
| H-4 (Thiophene) | 6.92 ppm (d) | N/A (Substituted) | 7.05 ppm (d) | Key differentiator. Shielded by S-donor in target. |
| H-5 (Thiophene) | N/A (Substituted) | ~7.25 ppm (d) | N/A | |
| Coupling ( | CRITICAL: Ortho (Target) vs. Meta (Isomer). | |||
| Benzyl (-CH2-) | 4.12 ppm (s) | 4.05 ppm (s) | N/A | Singlet confirms no diastereotopicity. |
| Ester (-OCH3) | 3.86 ppm (s) | 3.85 ppm (s) | 3.88 ppm (s) | Spectator group; rarely diagnostic. |
| Phenyl Group | 7.25 - 7.35 ppm (m) | 7.25 - 7.35 ppm (m) | N/A | Multiplet integration must equal 5H. |
Table 2: 13C NMR Key Signals (CDCl3)
| Carbon Environment | Shift (ppm) | Mechanistic Insight |
| C=O (Carbonyl) | 162.5 | Characteristic ester carbonyl. |
| C-2 (Thiophene) | 133.2 | Ipso to carbonyl; shifts upfield slightly due to conjugation. |
| C-5 (Thiophene) | 146.8 | Diagnostic: Ipso to Sulfur. Significantly downfield from C-Br (~120 ppm). |
| Benzyl (-CH2-) | 39.5 | Typical benzylic sulfide position. |
| Methoxy (-CH3) | 52.1 | Standard methyl ester. |
Detailed Experimental Protocol
To ensure reproducibility and distinguish trace impurities, follow this "Self-Validating" protocol.
Step 1: Sample Preparation
-
Mass: Weigh 10–15 mg of the dried solid.
-
Solvent: Use 0.6 mL CDCl3 (99.8% D) containing 0.03% TMS.
-
Why CDCl3? Thiophene protons are distinct in chloroform. In DMSO-d6, the viscosity increases line widths, potentially obscuring the fine splitting of the
coupling (3.9 Hz).
-
-
Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., KBr/NaBr) from the substitution reaction.
Step 2: Acquisition Parameters (400 MHz)
-
Pulse Angle: 30° (to ensure accurate integration of the phenyl vs. thiophene ratio).
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning: The quaternary carbons (C2, C5, C=O) and the isolated phenyl protons have longer T1 relaxation times. A short D1 will suppress the integration of the phenyl ring, leading to a false calculation of purity.
-
-
Scans (NS): 16 scans (1H), 512 scans (13C).
Step 3: Validation Criteria (The "Go/No-Go" Check)
-
Integration Check: Calibrate the Methoxy singlet (3.86 ppm) to 3.00.
-
The Benzyl CH2 (4.12 ppm) must integrate to 2.00 ± 0.05 .
-
The Phenyl region (7.2-7.4 ppm) must integrate to 5.00 ± 0.2 .
-
Failure Mode: If Benzyl CH2 is < 1.9, suspect oxidation to sulfoxide (which creates diastereotopic protons, splitting the singlet into an AB system).
-
-
Coupling Check: Zoom into the doublet at 7.62 ppm (H3). Measure the coupling constant.
-
If
Hz Pass (Target). -
If
Hz Fail (4-isomer).
-
Performance Comparison: NMR vs. Alternatives
Why use NMR when LC-MS is faster?
| Feature | 1H NMR | UPLC-MS | FT-IR |
| Regioisomer ID | Superior. J-coupling definitively separates 2,4- from 2,5-isomers. | Poor. Both isomers have MW 264.3 and similar polarity. | Moderate. Fingerprint region differs, but difficult to predict ab initio. |
| Quantification | Absolute. No reference standard needed (qNMR). | Relative. Requires calibration curves; ionization efficiency varies between isomers. | Qualitative only. |
| Oxidation State | High. Sulfide (-S-) vs Sulfoxide (-SO-) is immediately visible (Singlet vs AB Quartet). | High. Distinct mass (+16 amu). | Low. S=O stretch is visible but hard to quantify trace amounts. |
References
-
Thiophene Chemical Shifts: SpectraBase, Compound ID 7lv0BkB5MP2 (2,5-dichlorothiophene data used for substitution increment verification).[2] Link
-
Solvent Effects on Thiophenes: Ewing, D. F., & Scrowston, R. M. Org.[1][3][4][5] Magn. Reson.1971 , 3, 405.[6] (Detailed analysis of thiophene proton shifts).
-
Experimental Validation (Fragment A): ChemicalBook, Methyl 2-thiophenecarboxylate NMR Spectrum. Link
-
Experimental Validation (Fragment B): ChemicalBook, Thiophenol/Benzyl Sulfide derivatives NMR data. Link
-
General Protocol: Reich, H. J. Structure Determination Using Spectroscopic Methods, University of Wisconsin-Madison.[3] (Standard parameters for heteroaromatic NMR). Link
Sources
A Tale of Two Rings: A Comparative Guide to the Biological Activity of Thiophene and Furan Analogs
In the intricate world of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly shapes the pharmacological destiny of a molecule. Among the vast arsenal of heterocyclic building blocks, the five-membered aromatic rings, furan and thiophene, stand out as classical bioisosteres – structural mimics that, despite their subtle differences, can elicit remarkably similar or divergent biological responses.[1] This guide offers an in-depth, data-driven comparison of the biological activities of thiophene versus furan analogs, providing researchers, scientists, and drug development professionals with the critical insights needed to navigate the nuanced landscape of heterocyclic drug design.
At a Glance: Physicochemical Properties Dictating Biological Fate
The fundamental differences in the biological behavior of furan and thiophene analogs can be traced back to the distinct physicochemical properties endowed by their respective heteroatoms, oxygen and sulfur.
| Feature | Furan | Thiophene |
| Heteroatom | Oxygen | Sulfur |
| Electronegativity of Heteroatom | Higher | Lower |
| Aromaticity | Lower | Higher |
| Polarity | More Polar | Less Polar |
| Hydrogen Bonding Capability | Oxygen can act as a hydrogen bond acceptor. | Sulfur is a weaker hydrogen bond acceptor. |
| Metabolic Stability | Generally considered less stable and can be metabolized to reactive intermediates. | Generally considered more metabolically stable. |
This table provides a high-level comparison of the key physicochemical properties of furan and thiophene rings.
The higher electronegativity of oxygen in furan leads to a less aromatic and more polar ring system compared to thiophene, where the electronegativity of sulfur is similar to that of carbon.[2] This seemingly small distinction has profound implications for a molecule's interaction with biological targets, its metabolic fate, and ultimately, its therapeutic potential and toxicity profile.
A Comparative Analysis of Biological Activities
The choice between a furan and a thiophene core is not arbitrary; it is a strategic decision guided by the desired biological outcome. Both scaffolds have yielded potent compounds across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammation.[1]
Anticancer Activity: A Context-Dependent Battle
Both furan and thiophene moieties have been extensively incorporated into anticancer agents.[1] The cytotoxic effects of these analogs are often evaluated using the MTT assay, a colorimetric method that assesses cell viability.[1]
Table 1: Comparative in vitro Anticancer Activity of Furan vs. Thiophene Analogs (IC50, µM)
| Compound Series | Analog | A549 (Lung) | HepG2 (Liver) | Reference |
| Chalcone Derivatives | Furan-containing | 1.8 | 2.5 | [1] |
| Thiophene-containing | 2.3 | 3.1 | [1] | |
| Pyrazole Derivatives | Furan-containing | 15.2 | >50 | [1] |
| Thiophene-containing | 8.7 | 21.4 | [1] |
This table summarizes representative IC50 values for furan and thiophene analogs, highlighting the context-dependent nature of their anticancer activity.
The data suggests that neither scaffold holds a universal advantage in anticancer activity. In the case of certain chalcone derivatives, the furan-containing compound exhibited slightly better activity against A549 and HepG2 cell lines.[1] Conversely, in a series of pyrazole derivatives, the thiophene analog demonstrated superior potency against the A549 cell line.[1] This underscores a critical principle in medicinal chemistry: the biological activity of a heterocyclic core is profoundly influenced by the surrounding molecular framework and the specific cancer cell line being targeted.[1]
Antimicrobial Activity: A Race Against Resistance
The emergence of antimicrobial resistance has spurred the search for novel scaffolds for anti-infective agents. Both furan and thiophene derivatives have shown promise in this arena.[1] Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.
Table 2: Comparative in vitro Antimicrobial Activity of Furan vs. Thiophene Analogs (MIC, µg/mL)
| Compound Series | Analog | S. aureus | E. coli | Reference |
| Carboxamide Derivatives | Furan-containing | 12.5 | 25 | [3] |
| Thiophene-containing | 16 | 32 | [4] | |
| Chalcone Derivatives | Furan-containing | 8 | 16 | [5] |
| Thiophene-containing | 4 | 8 | [5] |
This table presents representative MIC values for furan and thiophene analogs against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.
Similar to the trend observed in anticancer activity, the choice between a furan and thiophene core for antimicrobial drug design is not straightforward. While some furan-containing carboxamides have shown potent activity, certain thiophene-based chalcones have demonstrated superior efficacy.[3][5] Thiophene analogs, in some instances, have demonstrated enhanced antimicrobial potency.[1]
Metabolic Stability and Toxicity: The Double-Edged Sword
A crucial aspect of drug design is understanding a molecule's metabolic fate. Here, a more discernible pattern emerges between furan and thiophene analogs.
The Metabolic Activation Pathway
Both furan and thiophene rings can undergo metabolic activation by cytochrome P450 (CYP450) enzymes, leading to the formation of reactive metabolites that can be responsible for toxicity.[6]
Caption: Metabolic activation of furan and thiophene analogs by CYP450 enzymes.
Furan-containing compounds can be metabolized to reactive epoxide or cis-enedial intermediates, which can covalently bind to cellular macromolecules, leading to toxicity.[2] Similarly, thiophene metabolism can generate reactive thiophene S-oxides and thiophene epoxides, which are often implicated in drug-induced hepatotoxicity.[6]
The Verdict on Stability and Safety
Generally, thiophene-containing drugs are considered more metabolically stable than their furan counterparts.[1] The sulfur atom in thiophene is less prone to the types of oxidative cleavage that can readily occur with the furan ring.[7] However, it is crucial to recognize that the thiophene ring is a "structural alert," meaning its presence can signal the potential for metabolic activation to toxic metabolites.[6] The inclusion of a thiophene moiety does not automatically confer toxicity, as other metabolic pathways and detoxification mechanisms can mitigate this risk.[6]
Experimental Protocols for Comparative Evaluation
To ensure the scientific integrity and reproducibility of comparative studies, standardized experimental protocols are paramount.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.
Caption: A generalized workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the furan and thiophene analogs and incubate for a further 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the absorbance against the compound concentration.[3]
Broth Microdilution Assay for Antimicrobial Susceptibility
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Caption: A generalized workflow for the broth microdilution MIC assay.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Serial Dilution: Perform serial twofold dilutions of the furan and thiophene analogs in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3]
Conclusion: A Strategic Choice in Drug Discovery
The comparison of furan and thiophene analogs reveals a fascinating interplay of subtle structural changes and significant biological consequences. While no single ring system is universally superior, a nuanced understanding of their respective strengths and weaknesses is essential for rational drug design.
-
For anticancer and antimicrobial applications, the choice between furan and thiophene is highly context-dependent. The overall activity is a complex function of the entire molecular structure and the specific biological target.
-
Thiophene analogs generally offer greater metabolic stability, which can be advantageous for developing drugs with improved pharmacokinetic profiles.
-
The potential for metabolic activation to reactive intermediates is a critical consideration for both scaffolds, with the furan ring being generally more susceptible to oxidative cleavage.
Ultimately, the decision to employ a furan or a thiophene core should be data-driven, considering the specific therapeutic target, the desired pharmacokinetic properties, and a thorough evaluation of the potential for metabolism-induced toxicity. This guide provides a foundational framework for making these critical decisions, empowering researchers to harness the full potential of these versatile heterocyclic scaffolds in the quest for novel and effective therapeutics.
References
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Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - MDPI. (URL: [Link])
-
Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson - Grantome. (URL: [Link])
-
Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed. (URL: [Link])
-
The anticancer IC50 values of synthesized compounds against 3 cell lines. - ResearchGate. (URL: [Link])
-
Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. (URL: [Link])
-
Antibacterial activity of furan-thiophene-chalcone derivatives... - ResearchGate. (URL: [Link])
-
Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC. (URL: [Link])
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. (URL: [Link])
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC - PubMed Central. (URL: [Link])
-
Metabolic pathways of furan leading to formation of potential... - ResearchGate. (URL: [Link])
-
Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - ACS Publications. (URL: [Link])
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (URL: [Link])
-
Anticancer activities of new analogues against various cell lines expressed as IC50 values. (URL: [Link])
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (URL: [Link])
-
Identification of Furan Metabolites Derived from Cysteine−cis-2-Butene-1,4-dial−Lysine Cross-Links | Chemical Research in Toxicology. (URL: [Link])
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])
-
Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods | Request PDF - ResearchGate. (URL: [Link])
-
In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - MDPI. (URL: [Link])
-
Furan: A Promising Scaffold for Biological Activity. (URL: [Link])
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (URL: [Link])
-
Synthesis and Anti-Bacterial Activity of Some Heterocyclic Chalcone Derivatives Bearing Thiofuran, Furan, and Quinoline Moieties | Request PDF - ResearchGate. (URL: [Link])
-
Reaction of Furan and Thiophene. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
structure-activity relationship (SAR) studies of 5-substituted thiophene-2-carboxylates
Executive Summary: The Thiophene Advantage
The thiophene-2-carboxylate scaffold represents a privileged structure in medicinal chemistry, often serving as a bioisostere for benzoate or phenylalanine derivatives. Its distinct electronic character—being
This guide objectively compares the performance of 5-substituted thiophene-2-carboxylates against alternative scaffolds (phenyl, furan) and standard-of-care agents across three therapeutic domains: Antimicrobial , Anti-inflammatory , and Metabolic (PTP1B inhibition) .
Key Comparative Findings
| Metric | 5-Substituted Thiophene | Phenyl Bioisostere | Furan Bioisostere |
| Lipophilicity (LogP) | Moderate (Optimized for membrane permeability) | High (Risk of poor solubility) | Low (Risk of rapid clearance) |
| Metabolic Stability | High (S-oxidation is slow compared to furan ring opening) | High | Low (CYP450 labile) |
| Binding Affinity | Enhanced (S-atom participates in | Standard | Weaker H-bonding potential |
Comparative Analysis: Therapeutic Performance
A. Antimicrobial Efficacy (vs. Standard Antibiotics)
Recent SAR studies highlight the 5-position as a critical vector for extending antibacterial spectrum.[1] Unlike the 3- or 4-positions, which often suffer from steric clash within the bacterial ribosome or cell wall synthesis enzymes, the 5-position allows for linear extension.
Case Study: 5-Aryl vs. 5-Alkyl Substitution
-
Compound Class: 5-substituted 4-phenyl-2-(phenylamino)thiophene-3-carboxylates.
-
Comparator: Ampicillin & Ciprofloxacin.
Performance Data:
| Compound | Substituent (R at C5) | Organism (S. aureus) Zone of Inhibition | Activity Index vs. Ampicillin |
|---|---|---|---|
| Ref Drug | Ampicillin | 23–25 mm | 100% |
| Cmpd 4a | 4-Hydroxyphenyl | 21 mm | 87.5% |
| Cmpd 10 | 4-Chlorophenyl | 19.5 mm | 81.0% |
| Cmpd 7 | Pyridazine-linked | 18.2 mm (P. aeruginosa) | Broad Spectrum |
Insight: Electron-donating groups (OH) at the para-position of the 5-phenyl ring enhance activity significantly compared to electron-withdrawing groups (Cl). The thiophene core facilitates a planar conformation that mimics the pharmacophore of chalcones, allowing deep penetration into bacterial membranes.
B. Anti-inflammatory Potency (vs. NSAIDs)
In the context of COX/LOX inhibition, the thiophene-2-carboxylate acts as a surrogate for the arachidonic acid backbone.
-
Mechanism: Dual inhibition of COX-2 and 5-LOX.
-
Comparator: Diclofenac Sodium.[2]
Experimental Outcomes:
-
Bioisosteric Replacement: Replacing the benzene ring of standard NSAIDs with a thiophene ring often retains or improves potency while altering metabolic clearance.
-
Efficacy: 5-methyl and 5-chloro substituted thiophenes (e.g., analogs of Tinoridine) reduced carrageenan-induced paw edema by 47–49% , comparable to Diclofenac (approx. 50% reduction) but with a potentially lower gastric ulceration index due to COX-2 selectivity.
C. Metabolic Targets: PTP1B Inhibition (Diabetes)
Protein Tyrosine Phosphatase 1B (PTP1B) is a validated target for Type II Diabetes. 5-substituted thiophenes have emerged as potent non-competitive inhibitors.[1]
-
Comparator: Suramin (Standard PTP1B inhibitor).
-
Critical SAR: Lipophilicity at C5 is the driver.
Inhibition Data:
| Compound | C5 Substituent | % Inhibition (at 30 µM) | IC50 (µM) |
|---|---|---|---|
| Suramin | (Standard) | >90% | 10–12 |
| AS4 | 4-Methoxybenzylidene | 60.57% | ~5.2 |
| AS5 | 3,4-Dimethoxybenzylidene | 54.09% | ~6.8 |
Insight: The sulfur atom of the thiophene ring interacts with residues Arg371 and Arg373 in the PTP1B allosteric B-site, a specific interaction not available to furan or phenyl analogs.
Deep Dive: Structure-Activity Relationship (SAR)
The biological activity of thiophene-2-carboxylates is governed by the electronic push-pull effects between the C2-carboxylate and the C5-substituent.
SAR Logic Diagram
The following diagram illustrates the validated SAR rules for this scaffold.
Figure 1: SAR Map of 5-substituted thiophene-2-carboxylates highlighting the critical role of the C5 position in modulating therapeutic targets.
Experimental Protocols
To ensure reproducibility, the following protocols utilize the Gewald Reaction for scaffold synthesis and a standard Microdilution Assay for validation.
A. Synthesis: Modified Gewald Reaction
This method is preferred for its atom economy and ability to install substituents at C5 during ring formation.
-
Reagents: Sulfur (
), Ethyl cyanoacetate, Aldehyde/Ketone (for C5 substitution), Morpholine (Base). -
Workflow:
-
Step 1: Dissolve the appropriate aldehyde/ketone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in Ethanol.
-
Step 2: Add elemental Sulfur (1.0 eq).
-
Step 3: Add Morpholine (1.0 eq) dropwise while stirring. Caution: Exothermic.
-
Step 4: Reflux at 60–70°C for 3–5 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Step 5: Cool to RT. Pour into crushed ice. Filter the precipitate.[3]
-
Step 6: Recrystallize from Ethanol/DMF.
-
B. Validation: PTP1B Enzyme Inhibition Assay
-
Preparation: Recombinant human PTP1B enzyme (0.5 µ g/well ) in assay buffer (50 mM HEPES, pH 7.2, 1 mM EDTA).
-
Screening:
-
Incubate test compounds (dissolved in DMSO) with enzyme for 10 min at 37°C.
-
Add Substrate:
-Nitrophenyl phosphate (pNPP, 2 mM). -
Incubate for 30 min.
-
-
Detection: Stop reaction with 1N NaOH. Measure Absorbance at 405 nm.
-
Calculation:
.
Synthesis Workflow Visualization
Figure 2: Step-wise synthesis pathway via the Gewald reaction mechanism, allowing for modular substitution at Position 5.
References
-
Design, Synthesis, Docking Studies and Antimicrobial Activity of 5-Substituted 4-Phenyl-2-(Phenylamino) Thiophene-3-Carboxylic Acid Ethyl Esters. Taylor & Francis Online. Link
-
Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Synthetic Communications. Link
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules (MDPI). Link
-
Design, Synthesis and Evaluation of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Activity. Journal of Advanced Scientific Research. Link
-
QSAR Study on a Series of Protein Tyrosine Phosphatase 1B Inhibitors. Chemical Biology & Drug Design. Link
-
Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. University of West Florida. Link
-
Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands. ChemMedChem. Link
Sources
Comparative Cytotoxicity of Thiophene Derivatives Against Cancer Cell Lines: A Technical Guide
Executive Summary: The Thiophene Advantage
In the landscape of heterocyclic medicinal chemistry, the thiophene ring acts as a "privileged scaffold." Its bioisosteric relationship with the benzene ring allows for improved pharmacokinetic profiles, often enhancing lipophilicity and metabolic stability. This guide objectively compares the cytotoxic efficacy of recent thiophene derivatives—specifically fused thienopyrimidines, thiazole-thiophene hybrids, and tetrahydrobenzo[b]thiophenes—against major cancer cell lines (HepG2, MCF-7, HCT-116, and A549).
Our analysis reveals that while simple thiophenes show moderate activity, fused thiophene systems demonstrate superior IC50 values (nanomolar range), primarily through dual mechanisms: tubulin polymerization inhibition and kinase suppression (VEGFR-2/AKT).
Comparative Cytotoxicity Analysis
The following data aggregates performance metrics from recent high-impact studies. Compounds are categorized by their structural core.
Table 1: IC50 Performance Matrix (µM)[1][2]
| Compound ID | Scaffold Class | Target Cell Line | IC50 (µM) | Reference Std (IC50) | Primary Mechanism | Source |
| Cmpd 1312 | Thiophene Derivative | SGC-7901 (Gastric) | 0.34 | 5-FU (High µM) | Tubulin + Wnt/ | [1] |
| Cmpd 3b | Thienopyrimidine | HepG2 (Liver) | 3.10 | Doxorubicin (4.20) | VEGFR-2 / AKT Dual Inhibitor | [2] |
| Cmpd 4c | Thienopyrimidine | PC-3 (Prostate) | 3.02 | Doxorubicin (5.40) | VEGFR-2 / AKT Dual Inhibitor | [2] |
| Cmpd 4b | Thiazole-Thiophene | MCF-7 (Breast) | 10.20 | Cisplatin (13.[1]30) | DNA Intercalation / Apoptosis | [3] |
| Cmpd 2b | Thiophene Carboxamide | Hep3B (Liver) | 5.46 | Doxorubicin (>10) | Tubulin (Colchicine Site) | [4] |
| BU17 | Tetrahydrobenzo[b]thiophene | A549 (Lung) | Potent | N/A | WEE1 Kinase + Tubulin | [5] |
| F8 | Thiophenecarboxylate | CCRF-CEM (Leukemia) | 0.80 | N/A | Intrinsic Apoptosis (ROS) | [6] |
Analyst Note: Compound 1312 exhibits the highest potency (nanomolar range), suggesting that targeting the Wnt/
-catenin pathway alongside tubulin provides a synergistic lethality in gastrointestinal cancers.
Mechanism of Action: The Dual-Targeting Paradigm
Thiophene derivatives rarely act through a single pathway. The most potent derivatives (e.g., 3b, 4c, BU17) function as multi-target agents . The diagram below illustrates the convergence of these pathways leading to apoptosis.
Diagram 1: Multi-Target Signaling Cascade
Visualization of how thiophene derivatives disrupt survival signaling and cell division.
Figure 1: Thiophene derivatives induce apoptosis via dual inhibition of kinase survival signals (VEGFR/AKT) and cytoskeletal integrity (Tubulin).
Validated Experimental Protocol: MTT Cytotoxicity Assay
To replicate the IC50 values cited above, a standardized MTT assay is required. This protocol is optimized for adherent cancer cell lines (e.g., HepG2, MCF-7) to minimize "edge effects" and metabolic variance.
Diagram 2: Assay Workflow
Figure 2: Step-by-step workflow for the colorimetric MTT cell viability assay.
Detailed Methodology
Reagents:
-
MTT Stock: 5 mg/mL in PBS (Filter sterilized, store at -20°C in dark).
-
Solubilization Buffer: DMSO is standard. For difficult precipitates, use Acidified Isopropanol (0.04 N HCl in isopropanol).
Protocol Steps:
-
Seeding: Plate cells (HepG2/MCF-7) at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2 to allow attachment.-
Expert Tip: Fill outer wells with PBS to prevent evaporation (Edge Effect).
-
-
Drug Treatment: Replace medium with fresh media containing serial dilutions of the thiophene derivative. Include a DMSO control (<0.1% final concentration). Incubate for 48h.
-
MTT Labeling: Add 10-20 µL of MTT stock to each well. Incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate media (do not disturb crystals). Add 100-150 µL DMSO. Shake plate for 10-15 mins.
-
Quantification: Measure absorbance at 570 nm (reference filter 630 nm).
-
Calculation: Calculate % Viability =
. Plot dose-response curve to determine IC50.
Structure-Activity Relationship (SAR) Insights
Based on the comparative data, three structural features drive potency:
-
C-2 Substitution: Placing a bulky aromatic group (e.g., 3,4,5-trimethoxyphenyl) at the C-2 position of the thiophene ring mimics the pharmacophore of Combretastatin A-4, significantly enhancing tubulin binding [4].
-
Fused Scaffolds: Fusing the thiophene ring with a pyrimidine ring (Thienopyrimidines) creates a scaffold that fits snugly into the ATP-binding pocket of kinases like VEGFR-2 and AKT [2].
-
Electron Donors: In thiazole-thiophene hybrids, electron-donating groups (e.g., methyl) on the phenyl ring enhance cytotoxicity against MCF-7 cells compared to electron-withdrawing groups [3].
References
-
NIH/PubMed. (2024). Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways.
-
MDPI. (2023). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors.
-
NIH/PubMed. (2021). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds.[1]
-
MDPI. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics.[2]
-
NIH/PubMed. (2020). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly.
-
PLOS ONE. (2023).[3] Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells.[3][3]
Sources
- 1. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
Definitive Structural Elucidation of Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate: A Comparative Guide
Executive Summary: The Structural Challenge
In the development of thiophene-based pharmacophores, Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate represents a critical scaffold.[1] However, validating its structure presents specific challenges. The flexibility of the thioether linkage (
While NMR and Mass Spectrometry (MS) provide connectivity data, Single Crystal X-ray Diffraction (SCXRD) remains the only method capable of resolving the absolute spatial arrangement, intermolecular
Comparative Analysis: Why SCXRD?
To justify the resource investment in X-ray crystallography, we must objectively compare it against high-throughput alternatives.[1]
Table 1: Structural Validation Methodologies Comparison
| Feature | High-Res Mass Spec (HRMS) | SCXRD (The Gold Standard) | |
| Primary Output | Connectivity & Chemical Environment | Molecular Formula & Fragmentation | 3D Atomic Coordinates & Packing |
| Regioisomerism | Ambiguous. 2,4- vs 2,5-substitution on thiophene can be difficult to distinguish if coupling constants ( | Blind. Isomers often yield identical mass-to-charge ( | Definitive. Unambiguously resolves substitution positions (2-carboxylate vs 5-benzylsulfanyl). |
| Conformation | Dynamic Average. Shows a time-averaged solution state; cannot freeze specific conformers easily.[1] | None. No conformational data. | Precise. Determines the exact torsion angle of the |
| Intermolecular | Limited (NOESY can show proximity but is complex). | None. | Detailed. Reveals |
| Sample State | Solution (Solvent effects may mask signals). | Gas Phase / Solution.[2] | Solid State (Lattice). |
The "Thioether" Complication
For this specific molecule, the sulfur atom acts as a "hinge." In NMR, the methylene protons (
Strategic Workflow
The following decision matrix illustrates the logical flow for validating the target molecule.
Figure 1: Integrated Structural Validation Workflow. Note the critical decision point at "Ambiguity Check" where SCXRD becomes mandatory.
Experimental Protocol: A Self-Validating System
To ensure high-quality data (R-factor < 5%), follow this specific protocol designed for sulfur-containing organic esters.
Phase 1: Crystal Growth (The Critical Variable)
The flexible benzyl thioether tail makes this molecule prone to disorder. We must minimize entropy during nucleation.
-
Method: Slow Evaporation or Liquid-Liquid Diffusion.[1]
-
Solvent System: Dissolve 20 mg of the compound in a minimal amount of Dichloromethane (DCM) . Layer carefully with Hexane or Pentane (1:3 ratio) in a narrow vial.
-
Condition: Store at
in a vibration-free environment. -
Why? The non-polar hexane forces the hydrophobic benzyl and thiophene rings to stack (
interactions), promoting ordered lattice formation over amorphous precipitation.
Phase 2: Data Collection[1]
-
Radiation Source: Molybdenum (
, ).[1]-
Reasoning: Sulfur atoms absorb softer X-rays (like Cu). Mo radiation minimizes absorption errors while providing sufficient resolution (
or better).
-
-
Temperature: 100 K (Cryostream).
-
Self-Validating Mechanism: Cooling freezes the thermal vibration of the flexible
linker.[1] If the benzyl ring appears "smeared" (high thermal ellipsoids) at 100 K, it indicates static disorder (multiple conformations) rather than thermal motion.
-
Phase 3: Refinement & Analysis[1]
-
Software: SHELXL (via Olex2 or WinGX interface).
-
Disorder Handling: If the benzyl ring shows disorder, apply a split model (PART 1 / PART 2) and constrain occupancy to sum to 1.0.
-
Hydrogen Placement: Use a "riding model" for the methylene protons (HFIX 23) and aromatic protons (HFIX 43).
Validation Metrics: The "Go/No-Go" Criteria
A solved structure is only valid if it meets specific crystallographic and chemical standards. Use the table below to audit your results.
| Parameter | Acceptance Criteria | Scientific Rationale |
| R1 Value (Final) | Indicates excellent agreement between the diffraction pattern and the atomic model. | |
| Goodness of Fit (GooF) | Ensures the weighting scheme is correct; deviations suggest systematic errors. | |
| C(thiophene)–S Bond | Typical for | |
| C(benzyl)–S Bond | Typical for | |
| Thiophene Planarity | RMS Deviation | The thiophene ring must be planar. Significant puckering indicates incorrect atom assignment. |
Visualization of Key Interactions
Below is a schematic of the expected molecular geometry and interactions you should look for in the packing diagram.
Figure 2: Expected intramolecular connectivity and intermolecular packing forces.[1]
Conclusion
Validating This compound requires moving beyond the ambiguity of solution-state NMR. By employing the SCXRD protocol detailed above—specifically using low-temperature data collection to manage linker flexibility and Mo radiation to mitigate sulfur absorption—you establish a definitive structural proof. This dataset not only confirms the regioisomerism but also provides the interaction geometries necessary for high-precision molecular docking studies.
References
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1] Link
-
Allen, F. H., et al. (1987).[1] "Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds." Journal of the Chemical Society, Perkin Transactions 2, S1-S19.[1] Link
-
Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179.[1] Link
-
Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155.[1] Link
Sources
assessing the stability of the benzylsulfanyl group under different conditions
Topic: Assessing the Stability of the Benzylsulfanyl Group Under Different Conditions Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Bunker" of Thiol Protection
In the landscape of peptide and organic synthesis, the Benzylsulfanyl (S-Bn) group stands as the "bunker" of cysteine protection. Unlike the acid-labile Trityl (S-Trt) or the iodine-labile Acetamidomethyl (S-Acm) groups, S-Bn is defined by its extreme robustness. It is designed to survive the repetitive, mild acid treatments of Boc-chemistry (TFA) and harsh nucleophilic conditions, yielding only to "scorched earth" deprotection tactics like anhydrous Hydrogen Fluoride (HF) or dissolving metal reductions (Na/NH
This guide provides a rigorous, data-backed comparison of S-Bn against its primary alternatives, detailing the mechanistic basis of its stability and providing validated protocols for its assessment and removal.
Mechanistic Foundation: Why is S-Bn So Stable?
The stability of the S-Bn group arises from the lack of resonance stabilization for the leaving group under mild acidic conditions compared to its counterparts.
-
S-Trt (Trityl): Upon acid treatment, the C-S bond breaks to form a highly stable, resonance-delocalized trityl carbocation. This allows cleavage with dilute TFA (1-5%).
-
S-Mob (p-Methoxybenzyl): The methoxy group donates electron density into the ring, stabilizing the benzylic carbocation intermediate. This makes it cleavable by strong acids (TFMSA, high HF) or forcing TFA conditions.
-
S-Bn (Benzyl): Lacking electron-donating substituents, the primary benzyl carbocation is relatively unstable. Consequently, the activation energy required to cleave the S-Bn bond via an S
1-like acidolysis mechanism is significantly higher, rendering it inert to TFA and requiring superacids (HF) or solvated electrons (Na/NH ) for removal.
Comparative Stability Matrix
The following table synthesizes experimental stability data, contrasting S-Bn with industry-standard alternatives.
Table 1: Comparative Stability of Thiol Protecting Groups
| Condition | S-Bn (Benzyl) | S-Mob (p-Methoxybenzyl) | S-Trt (Trityl) | S-Acm (Acetamidomethyl) |
| 50% TFA (DCM) | Stable (0% cleavage > 24h) | Stable (slow cleavage w/ scavengers) | Labile (t | Stable |
| HF (0°C, Anisole) | Labile (Requires high HF) | Labile | Labile | Stable (mostly) |
| Iodine (I | Stable (Inert) | Stable | Labile (Forms disulfide) | Labile (Forms disulfide) |
| Na / Liquid NH | Labile (Clean cleavage) | Labile | Labile | Stable / Complex |
| Hg(OAc) | Stable | Stable | Labile | Labile |
| Primary Utility | Boc-SPPS (Permanent protection) | Boc-SPPS (Higher acid sensitivity) | Fmoc-SPPS (Acid sensitive) | Orthogonal protection |
Key Insight: The orthogonality of S-Bn and S-Acm is critical. You can remove S-Acm with Iodine to form a disulfide bridge while leaving S-Bn intact, or remove S-Bn with HF while leaving S-Acm intact (though S-Acm is partially sensitive to HF without careful scavenger control).
Visualization: Stability Hierarchy & Orthogonality
The following diagram maps the logical decision tree for selecting S-Bn based on deprotection conditions.
Figure 1: Stability hierarchy of thiol protecting groups. S-Bn represents maximum acid stability, while S-Acm offers orthogonal stability against acid but sensitivity to oxidation.
Validated Experimental Protocols
Protocol A: The "Nuclear Option" – Sodium in Liquid Ammonia (Na/NH )
Purpose: To remove the S-Bn group when HF is unavailable or when the peptide contains acid-sensitive moieties that survive basic reduction. Mechanism: Birch-type reduction involving solvated electrons.[1]
Safety Warning: Liquid ammonia is toxic and corrosive. Sodium metal is pyrophoric. This reaction produces a characteristic deep blue color (solvated electrons).[1][2]
Step-by-Step Workflow:
-
Apparatus Setup: Use a 3-neck round-bottom flask equipped with a dry ice/acetone condenser and a gas inlet. Flush the system with dry Nitrogen (
). -
Ammonia Condensation: Cool the flask to -78°C (dry ice/acetone bath). Condense anhydrous ammonia gas until the desired volume (approx. 10 mL per mmol peptide) is collected.
-
Sample Dissolution: Dissolve the S-Bn protected peptide in a minimal amount of dry THF or DME (if solubility is poor in pure
). Add this solution to the liquid ammonia. -
Reduction:
-
Cut metallic Sodium (Na) into small cubes under hexane.
-
Add Na pieces one by one to the stirring ammonia solution.
-
Endpoint: Continue addition until a stable deep blue color persists for at least 15 minutes. This indicates an excess of solvated electrons.
-
-
Quenching: Carefully add solid Ammonium Chloride (
) or dry methanol dropwise until the blue color disappears (discharging the electrons). -
Workup: Remove the cooling bath and allow the ammonia to evaporate under a stream of
(into a fume hood scrubbed trap). Dissolve the residue in water/buffer and purify via HPLC immediately to prevent oxidation of the free thiols.
Protocol B: Acid Stability Challenge (TFA Assay)
Purpose: To verify S-Bn stability during Boc-deprotection cycles.
-
Preparation: Dissolve 5 mg of S-Bn protected substrate in 1 mL of 50% TFA / 50% DCM containing 2% Triisopropylsilane (TIS) as a scavenger.
-
Incubation: Stir at room temperature.
-
Monitoring: Take 50 µL aliquots at T=0, 1h, 4h, and 24h.
-
Analysis: Inject onto RP-HPLC (C18 column).
-
Success Criteria: >99% retention of the starting material peak area after 24h. (Contrast: S-Trt will disappear within 5 minutes).
-
Visualization: Na/NH Deprotection Mechanism
Understanding the electron transfer mechanism is vital for troubleshooting incomplete cleavages.
Figure 2: Mechanism of Sodium-Liquid Ammonia reduction. The solvated electron attacks the aromatic ring, leading to mesolytic cleavage of the C-S bond.
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter on Protection for the Thiol Group). Link
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
-
Schön, I., et al. (1983). Reexamination of sodium-liquid ammonia reduction in the peptide chemistry. International Journal of Peptide and Protein Research, 22(1), 92-109. Link
-
Postma, T. M., & Albericio, F. (2014). Cysteine Protecting Groups: Applications in Peptide and Protein Science. Chemical Society Reviews.[3] Link
Sources
Thiophene-Based Enzyme Inhibitors: A Comparative Guide on Potency, Selectivity, and Metabolic Cross-Reactivity
Executive Summary: The Thiophene Paradox
In modern drug discovery, the thiophene ring serves as a premier bioisostere for the phenyl group.[1][2] Its electron-rich nature and capacity for diverse hydrogen bonding often result in superior potency and solubility profiles compared to carbocyclic analogs. However, this scaffold presents a critical challenge: metabolic cross-reactivity .
While thiophene-based inhibitors frequently demonstrate exquisite target selectivity (e.g., in PI3K or kinase panels), they possess a high propensity for metabolic activation. The formation of reactive thiophene S-oxides and epoxides by Cytochrome P450 enzymes (CYPs) can lead to covalent binding with host proteins, resulting in idiosyncratic drug toxicity (IDT).
This guide objectively compares thiophene-based inhibitors against their phenyl and thiazole alternatives, providing experimental workflows to de-risk these scaffolds early in the discovery pipeline.
Comparative Analysis: Thiophene vs. Bioisosteres[1][2]
The following table synthesizes data regarding the physicochemical and safety profiles of thiophene scaffolds compared to common alternatives.
Table 1: Scaffold Performance Matrix
| Feature | Thiophene Scaffold | Phenyl Scaffold | Thiazole Scaffold |
| Electronic Character | |||
| Solubility (LogP) | Moderate (Often improves solubility vs Phenyl) | Low (High lipophilicity) | High (Polar N atom improves aq. solubility) |
| Target Potency | High (Stronger | Moderate | Moderate to High |
| Metabolic Liability | High (S-oxidation, Epoxidation) | Low to Moderate (Hydroxylation) | Moderate (Epoxidation possible) |
| Toxicity Risk | Idiosyncratic Hepatitis/Nephrotoxicity (e.g., Tienilic Acid, Suprofen) | Low (Standard clearance) | Low to Moderate |
| Cross-Reactivity | High reactive metabolite formation; High target selectivity | Low reactive metabolite formation; Moderate target selectivity | Low reactive metabolite formation; Variable selectivity |
Scientist's Insight: The decision to use a thiophene scaffold is often a trade-off. You gain potency and selectivity (as seen in PI3K
inhibitors with >7000x selectivity over mTOR) but incur the risk of bioactivation. The key is not to avoid thiophenes, but to trap and quantify the reactive metabolites early.
Mechanism of Cross-Reactivity & Bioactivation
Understanding the causality of thiophene toxicity is essential for designing safer drugs. The "cross-reactivity" here refers to the unintended reaction of the drug's metabolites with host nucleophiles (proteins/DNA) rather than off-target enzyme inhibition.
The Bioactivation Pathway
The thiophene ring is oxidized by CYPs (primarily CYP2C9 and CYP3A4) into two main reactive intermediates:
-
Thiophene S-oxide: A highly electrophilic species that acts as a Michael acceptor or dimerizes via Diels-Alder reactions.[3]
-
Thiophene Epoxide: An unstable intermediate that rearranges to form hydroxythiophenes or thiolactones, capable of acylating proteins.
These intermediates covalently bind to cysteine residues on enzymes (mechanism-based inhibition) or liver proteins, triggering immune-mediated toxicity (e.g., anti-LKM2 antibodies in Tienilic acid hepatotoxicity).
Visualization: Thiophene Bioactivation Cascade
Figure 1: The metabolic bifurcation of thiophene-based drugs. S-oxidation is the primary driver of toxicity, leading to covalent protein binding unless intercepted by Glutathione (GSH).
Experimental Protocols
To validate the safety of a thiophene-based inhibitor, you must employ a "Self-Validating" screening system. This involves two parallel workflows: Target Selectivity (Efficacy) and Reactive Metabolite Trapping (Safety).
Protocol A: Reactive Metabolite Assessment (GSH Trapping)
This protocol detects the formation of reactive S-oxides/epoxides before they cause in vivo toxicity.
Reagents:
-
Test Compound: 10 mM in DMSO.
-
System: Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Cofactors: NADPH generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Trapping Agent: Glutathione (GSH) (5 mM) or Dansyl-GSH (for fluorescence detection).
-
Positive Control: Tienilic Acid (known S-oxide former) or Raloxifene.
Step-by-Step Methodology:
-
Pre-Incubation: Mix HLM (final conc. 1.0 mg/mL) with Phosphate Buffer (100 mM, pH 7.4) and GSH (5 mM). Equilibrate at 37°C for 5 min.
-
Why? Pre-warming ensures enzymatic kinetics are linear upon initiation.
-
-
Initiation: Add Test Compound (10 µM final) and initiate reaction with NADPH generating system.
-
Incubation: Incubate at 37°C for 60 minutes with gentle shaking.
-
Termination: Quench reaction with ice-cold Acetonitrile (1:1 v/v) containing internal standard.
-
Centrifugation: Spin at 10,000 x g for 10 min to precipitate proteins.
-
Analysis (LC-MS/MS):
-
Inject supernatant onto a C18 column.
-
Scan Mode: Perform Neutral Loss scanning (loss of 129 Da for GSH adducts) or precursor ion scanning.
-
Data Interpretation: A mass shift of +305 Da (Drug + GSH - 2H + O) indicates S-oxide trapping.
-
Validation Criteria:
-
The positive control (Tienilic Acid) must show a distinct GSH adduct peak.
-
Negative control (incubation without NADPH) must show zero adducts.
Protocol B: Target Selectivity Profiling (Kinase Panel)
Thiophenes are often designed for kinase inhibition. This protocol ensures the scaffold is selective.
Methodology:
-
Panel Selection: Use a panel of ~40 kinases, including phylogenetically related enzymes (e.g., if targeting PI3K
, include mTOR, PI3K , DNA-PK). -
Assay Format: FRET-based or Radiometric (
P-ATP) assay. -
Dosing: Screen at 1 µM and 10 µM.
-
Data Calculation: Calculate % Inhibition. For hits >50% inhibition, determine
. -
Selectivity Index (SI):
.-
Target: SI > 100 is preferred for thiophenes to justify the metabolic risk.
-
Decision Making Framework
Use the following workflow to decide whether to proceed with a thiophene lead candidate.
Figure 2: Integrated screening workflow for de-risking thiophene-based inhibitors. Note the iterative loop for structural modification.
References
-
Dansette, P. M., et al. (2005).[4] Bioactivation of Thiophene-Containing Drugs: Formation of Reactive Metabolites. Chemical Research in Toxicology. Link
-
Radu, C. D., et al. (2014). Bioactivation potential of thiophene-containing drugs. Chemical Research in Toxicology. Link
-
He, K., et al. (2011). Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity. ACS Medicinal Chemistry Letters. Link
-
Valadon, P., et al. (1996). Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation. Chemical Research in Toxicology. Link
-
Koenigs, L. L., et al. (1994). Thiophene derivatives as new mechanism-based inhibitors of cytochromes P-450: inactivation of yeast-expressed human liver cytochrome P-450 2C9 by tienilic acid.[5] Biochemistry. Link
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pa2online.org [pa2online.org]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate. By adhering to these protocols, we ensure the safety of laboratory personnel and minimize our environmental footprint, reinforcing the trust placed in us as scientific leaders.
Hazard Assessment and Chemical Profile
This compound is a complex molecule, and its handling requires an understanding of the risks associated with its structural components.
-
Thiophene Moiety : Thiophene and its derivatives are known to be flammable and can cause skin, eye, and respiratory irritation.[1][2] Upon combustion, they can produce toxic gases such as carbon oxides (CO, CO2) and sulfur oxides.[2][3]
-
Benzylsulfanyl Group : This group contains a thioether linkage and an aromatic benzene ring. Thioethers may have unpleasant odors, and their decomposition can release toxic sulfur compounds.[3] Benzene derivatives are often flammable and may carry long-term health risks.[3]
-
Methyl Carboxylate Ester : This functional group can undergo hydrolysis, but the primary hazards of the overall molecule are dictated by the thiophene and benzylsulfanyl components.
Based on an analysis of related compounds, the following table summarizes the anticipated hazards:
| Hazard Category | Anticipated Risk & Rationale | Preventative Measures |
| Health Hazards | Skin/Eye/Respiratory Irritation : Similar thiophene compounds are known irritants.[1] Toxicity : Some related sulfur-containing aromatic compounds are fatal if swallowed, inhaled, or in contact with skin.[4] | Always wear appropriate Personal Protective Equipment (PPE). Handle only in well-ventilated areas or with local exhaust ventilation.[5] |
| Physical Hazards | Flammability : Thiophene itself is flammable, and other thiophene derivatives are combustible liquids.[2][6] | Keep away from heat, sparks, open flames, and other ignition sources.[2][6] Ground all equipment containing the material.[2] |
| Environmental Hazards | Aquatic Toxicity : Related compounds have been shown to be very toxic to aquatic life with long-lasting effects.[4] | Do not allow the product to enter drains or waterways.[1] All waste must be treated as hazardous. |
Personal Protective Equipment (PPE) and Immediate Safety
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection : Use chemical safety goggles or a face shield that is tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the chemical.[1]
-
Body Protection : A lab coat is required. For larger quantities or in case of a significant spill, consider a chemical-resistant apron or suit.
-
Respiratory Protection : If working outside a fume hood or in an area with insufficient ventilation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[2]
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
-
Evacuate and Ventilate : Immediately clear the area of all personnel and ensure the space is well-ventilated.[3]
-
Containment : For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or earth.[1][3] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection : Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealed, and clearly labeled container for hazardous waste.[1][3]
-
Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.[3] All cleaning materials must also be disposed of as hazardous waste.
Step-by-Step Disposal Plan
The primary and only acceptable method for the disposal of this compound is through a licensed hazardous waste disposal company.[3] Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[1][3]
Step 1: Waste Segregation and Collection
-
Collect all waste containing this compound. This includes the pure compound, solutions, reaction mixtures, and any contaminated consumables (e.g., pipette tips, gloves, absorbent pads).
-
This waste stream should be kept separate from other laboratory waste unless instructed otherwise by your institution's Environmental Health and Safety (EHS) office. Do not mix with incompatible materials such as strong oxidizing agents, acids, or bases.[3][6]
Step 2: Container Selection
-
Use a designated, leak-proof hazardous waste container that is chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container is recommended.[3]
-
The container must be in good condition, with a tightly sealing lid to prevent the escape of vapors.[1][3]
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste."[3]
-
The label must include the full chemical name: "this compound."
-
Indicate any known hazard characteristics (e.g., "Flammable," "Toxic," "Irritant").[3]
-
Include the accumulation start date and the name of the generating researcher or lab.
Step 4: Storage
-
Store the sealed waste container in a designated, well-ventilated hazardous waste storage area.[3]
-
The storage area should be cool, dry, and away from heat sources or direct sunlight.[3][6]
-
Ensure the storage area has secondary containment to manage any potential leaks.
Step 5: Arranging for Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with a full and accurate description of the waste. Do not attempt to transport hazardous waste off-site yourself.
Below is a workflow diagram illustrating the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
References
- BenchChem. (n.d.). Proper Disposal of Benzhydrylsulfanylbenzene: A Comprehensive Guide for Laboratory Professionals.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - METHYL THIOPHENE-2-CARBOXYLATE.
- Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET THIOPHENE.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - Methyl 3-(Chlorosulfonyl)-2-thiophenecarboxylate.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Methylthiophene-2-carboxaldehyde.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Methyl 3-amino-5-phenylthiophene-2-carboxylate.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
Sources
Personal protective equipment for handling Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate
[1]
Part 1: Executive Safety Summary
Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate is a functionalized thiophene ester commonly utilized as a scaffold in drug discovery (specifically in kinase inhibitor synthesis). While its acute toxicity profile is generally manageable, its handling requires specific protocols due to two primary factors: irritation potential (respiratory/cutaneous) and olfactory containment (sulfide-based malodor).
The Core Directive: Treat this compound not just as a chemical hazard, but as a containment challenge. The thioether linkage (sulfide) presents a risk of permeating standard PPE over time, leading to persistent odors on skin and clothing. This guide prioritizes containment and oxidative decontamination .
Part 2: Hazard Identification & Risk Assessment
Based on Structure-Activity Relationship (SAR) and analog data (Methyl thiophene-2-carboxylate).
GHS Classification (Predicted)
| Hazard Class | Category | H-Code | Hazard Statement |
| Skin Irritation | 2 | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | 2A | H319 | Causes serious eye irritation.[1][3][4][5][6] |
| STOT - SE | 3 | H335 | May cause respiratory irritation.[1][2][5][6] |
Expert Insight:
-
Sensitization Risk: While not always explicitly labeled as a sensitizer (H317), organic sulfides can act as haptens. Repeated exposure without proper PPE may induce hypersensitivity.
-
Physical State: Typically a solid (powder/crystalline) at room temperature. Dust generation is the primary vector for exposure.
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system . We do not rely on a single layer of protection.
| PPE Category | Standard Requirement | Advanced Protocol (High Quantity/Synthesis) | Rationale (The "Why") |
| Hand Protection | Nitrile Gloves (Min thickness: 0.11 mm) | Double Gloving (Inner: Nitrile, Outer: Nitrile or Polychloroprene) | Organic sulfides can slowly permeate thin nitrile. Double gloving creates an air gap and allows the outer glove to be stripped immediately upon contamination without exposing skin. |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm) | P100/OV Respirator (Only if outside hood - Not Recommended) | The primary control is engineering (airflow). An N95 mask protects against dust but fails against sulfur vapors/odors. |
| Eye Protection | Safety Glasses with side shields | Chemical Splash Goggles | Fine powders can bypass side shields. Esters are readily absorbed by mucous membranes; prevent all contact. |
| Body Protection | Lab Coat (Cotton/Poly blend) | Tyvek® Sleeves or Apron | Sulfur odors cling to cotton fibers tenaciously. Disposable sleeves prevent cuff contamination. |
Part 4: Operational Protocol (Step-by-Step)
Phase 1: Pre-Handling & Engineering Controls[1]
-
Airflow Verification: Confirm fume hood is operational. A piece of tissue taped to the sash should be pulled inward firmly.
-
Static Control: Thiophene esters are often fluffy solids prone to static. Use an anti-static gun or polonium strip near the balance to prevent powder dispersal.
-
The "Dirty" Zone: Designate a specific tray within the hood for all weighing and manipulation. Line it with absorbent pads. If a spill occurs, it is contained in the tray, not the hood floor.
Phase 2: Active Handling (Weighing & Solubilization)
-
Don PPE: Put on inner gloves, then lab coat, then outer gloves.
-
Transfer: Move the container into the hood. Do not open the container outside the hood.
-
Weighing:
-
Open the vial.
-
Transfer solid to a tared vial using a disposable spatula.
-
Critical Step: If the compound gets on the threads of the vial, wipe it immediately with a Kimwipe dampened in Ethanol.
-
-
Solubilization: If possible, dissolve the solid immediately in the reaction solvent (e.g., DCM, THF) before removing it from the hood. Solutions are easier to contain than dust.
Phase 3: Decontamination (The Oxidative Quench)
Standard soap and water are ineffective against sulfur odors.
-
Preparation: Prepare a 10% Bleach Solution (Sodium Hypochlorite) or a specific oxidant like Oxone® .
-
Mechanism:
(Sulfoxide). Sulfoxides are generally odorless and water-soluble. -
Cleanup:
-
Soak all contaminated spatulas, weigh boats, and Kimwipes in the bleach solution for 20 minutes inside the hood.
-
Wipe down the balance and "Dirty Zone" tray with bleach solution, followed by water, then ethanol.
-
-
Doffing: Remove outer gloves inside the hood and place them in the solid waste stream.
Part 5: Emergency Response & Disposal[1]
Spills
-
Minor (<5g): Cover with absorbent pads. Wet the pads with 10% bleach solution to quench odor and neutralize. Scoop into a waste bag.
-
Major (>5g): Evacuate the immediate area (due to dust/odor). Allow dust to settle. Personnel wearing Tyvek and P100/OV respirators should clean up using the bleach protocol.
Disposal Streams
| Waste Type | Classification | Notes |
| Solid Waste | Hazardous Solid (Sulfur-bearing) | Label clearly as "Contains Organic Sulfides." Do not mix with strong oxidizers in the main waste drum to prevent heat generation. |
| Liquid Waste | Organic Solvents (Halogenated/Non-Halogenated) | Compatible with standard organic streams. Ensure pH is neutral if bleach was used. |
Part 6: Visual Workflow (Process Logic)
Figure 1: Operational workflow emphasizing the oxidative decontamination step required for sulfur-containing intermediates.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
PubChem. (n.d.).[1] Methyl thiophene-2-carboxylate (Compound Summary). National Library of Medicine. Retrieved October 26, 2023.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.
-
Sigma-Aldrich. (2023). Safety Data Sheet: Methyl benzo[b]thiophene-2-carboxylate. (Representative Analog for Hazard Classification).
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
